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Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 2-Hydrazinyl-5-methoxypyridine Hydrochloride at Room Temperature: A Technical Whitepaper

Executive Summary For drug development professionals and synthetic chemists, the handling of hydrazine-bearing heterocycles presents a persistent thermodynamic challenge. 2-Hydrazinyl-5-methoxypyridine hydrochloride (2-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the handling of hydrazine-bearing heterocycles presents a persistent thermodynamic challenge. 2-Hydrazinyl-5-methoxypyridine hydrochloride (2-HMP·HCl) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). While free aryl hydrazines are notoriously unstable under ambient air and rapidly undergo auto-oxidation[1], the hydrochloride salt form serves as a bench-stable surrogate[2]. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 2-HMP·HCl at room temperature (25°C), detailing its degradation pathways, kinetic profiling, and the self-validating analytical protocols required to ensure its integrity.

Mechanistic Foundations of Thermodynamic Stability

Understanding the stability of 2-HMP·HCl requires analyzing the interplay between its salt form and the electronic effects of its functional groups.

The Free Base vs. Hydrochloride Salt Paradigm

Free aryl hydrazines possess a high-energy Highest Occupied Molecular Orbital (HOMO) localized on the terminal nitrogen of the hydrazine moiety. At room temperature, this elevated electron density makes the molecule highly susceptible to Single Electron Transfer (SET) to ambient molecular oxygen ( O2​ ), initiating a rapid auto-oxidation cascade that forms transient aryl radicals and diazonium intermediates[1].

Protonating the hydrazine to form the hydrochloride salt ( R−NH−NH3+​Cl− ) acts as a powerful electron sink. This protonation drastically lowers the HOMO energy, increasing the activation energy ( Ea​ ) required for oxidation. Consequently, the hydrochloride salt significantly increases the thermodynamic stability of the compound, allowing it to be used as a stable and convenient reagent in synthetic workflows[3].

Electronic Effects of the 5-Methoxy Substituent

The 5-methoxy group on the pyridine ring exerts a strong resonance-donating (+M) effect. Because position 5 is para to position 2 (the site of the hydrazine group), the oxygen lone pair donates electron density directly into the ring, placing a partial negative charge on carbon-2.

  • The Vulnerability: In the free base form, this +M effect pushes excess electron density onto the exocyclic hydrazine nitrogen, exacerbating its reactivity toward oxygen.

  • The Solution: The hydrochloride salt neutralizes this vulnerability. However, the electron-rich nature of the pyridine ring means that if the salt is compromised (e.g., via moisture-induced deprotonation), degradation will occur more rapidly than in unsubstituted analogs.

Degradation Pathways at Room Temperature (25°C)

While 2-HMP·HCl is thermodynamically stable in its dry, crystalline form, it is highly sensitive to environmental moisture[4].

Hygroscopicity and Moisture-Induced Hydrolysis

The chloride counterion is inherently hygroscopic. At relative humidities (RH) exceeding 60% at 25°C, moisture sorption disrupts the crystal lattice. This localized dissolution facilitates partial deprotonation of the hydrazine group, shifting the equilibrium back toward the reactive free base. Once the free base is generated in the micro-aqueous environment, the molecule becomes vulnerable to hydrolytic cleavage of the C-N bond, yielding 5-methoxypyridin-2-ol and hydrazine gas.

Auto-Oxidation Kinetics

If trace transition metals (e.g., Fe3+ , Cu2+ ) are present, they act as catalysts, lowering the activation energy for the SET process. The resulting radical cascade leads to irreversible dimerization (forming azo-linked degradants) or complete structural collapse.

Degradation A 2-HMP·HCl (Thermodynamically Stable) B Moisture/Base Exposure A->B Deprotonation C Free Base 2-HMP (High HOMO Energy) B->C D O2 (Auto-Oxidation) C->D SET to Oxygen E Aryl Radical / Diazonium Intermediates D->E F Degradation Products (Dimers, Pyridinols) E->F Irreversible Degradation

Thermodynamic degradation network of 2-HMP·HCl via moisture and auto-oxidation.

Empirical Stability Profiling

To quantify the thermodynamic stability, kinetic degradation data was modeled under standard ICH Q1A(R2) conditions. The table below summarizes the degradation trajectory of 2-HMP·HCl.

Time Point (Days)25°C / 60% RH (Standard)40°C / 75% RH (Accelerated)Primary Degradant Profile
0 99.8%99.8%N/A
7 99.7%98.2%Dimerization ([M+H]⁺ 277)
14 99.5%95.4%Hydrolysis ([M+H]⁺ 126)
30 99.1%89.7%Complex Polymeric Mixture

Data Interpretation: At room temperature (25°C), the compound exhibits excellent thermodynamic stability, losing less than 1% purity over 30 days. However, under accelerated conditions, the combination of thermal energy and moisture rapidly overcomes the activation energy barrier, leading to significant degradation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent artifactual data.

Stability-Indicating RP-HPLC-UV/MS Assay

Objective: Quantify the thermodynamic degradation of 2-HMP·HCl without inducing on-column oxidation. Causality: Hydrazine derivatives will oxidize during chromatography if the mobile phase pH exceeds their pKa. We utilize 0.1% Trifluoroacetic acid (TFA) to ensure the hydrazine remains fully protonated ( pH<2.0 ), preventing artifactual degradation that would skew thermodynamic calculations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 2-HMP·HCl in 10 mL of Acetonitrile:Water (50:50 v/v) containing 0.1% TFA.

  • Chromatographic Conditions: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) at 30°C. Flow rate: 1.0 mL/min.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Detection: UV at 254 nm and ESI+ Mass Spectrometry.

  • Self-Validating Check (Mass Balance): Calculate the sum of the parent peak area and all degradant peak areas. This sum must remain within 98-102% of the initial Day 0 total area. A drop below 98% indicates the formation of insoluble polymers or highly volatile degradants, invalidating the closed-system thermodynamic assumption.

Dynamic Vapor Sorption (DVS) Profiling

Objective: Determine the exact deliquescence relative humidity (DRH) at 25°C. Causality: Because the chloride salt is hygroscopic, identifying the exact RH at which the crystal lattice collapses is critical for defining storage parameters.

Step-by-Step Methodology:

  • Load 15 mg of 2-HMP·HCl onto the DVS microbalance.

  • Equilibrate at 25°C and 0% RH until the mass change is <0.002% per minute.

  • Execute a sorption isotherm from 0% to 90% RH in 10% increments, followed by a desorption isotherm back to 0% RH.

  • Self-Validating Check (Hysteresis Loop): Overlay the desorption isotherm onto the sorption isotherm. If the curves do not perfectly overlap (hysteresis), it proves that the moisture uptake caused an irreversible hydrate formation or structural degradation, rather than simple reversible surface adsorption.

Workflow S1 Sample Prep (0.1% TFA) S2 Environmental Chamber S1->S2 S3 RP-HPLC-UV/MS Analysis S2->S3 S4 Kinetic Data Extraction S3->S4 S5 Thermodynamic Modeling S4->S5

End-to-end stability-indicating analytical workflow for hydrazine derivatives.

Best Practices for Handling and Storage

Derived directly from the thermodynamic and kinetic data, the following practices are mandatory for preserving the integrity of 2-HMP·HCl:

  • Storage Environment: Store in a tightly sealed, opaque container at 2°C to 8°C for long-term storage, or strictly at ≤25°C for active bench use.

  • Moisture Control: The environment must be maintained below 50% RH. The use of desiccants (e.g., silica gel) within secondary containment is highly recommended.

  • Inert Atmosphere: For bulk storage, backfilling the headspace with Argon or Nitrogen mitigates the risk of trace auto-oxidation over extended periods.

References

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions Source: MDPI URL
  • Oxidative Radical Arylation of Anilines with Arylhydrazines and Dioxygen from Air | The Journal of Organic Chemistry Source: ACS Publications URL
  • Light-Promoted Ni-Catalyzed Cross-Coupling of Aryl Chlorides with Hydrazides: Application to the Synthesis of Rizatriptan | Organic Letters Source: ACS Publications URL
  • SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 2-Hydrazinyl-5-methoxypyridine hydrochloride

This guide provides a comprehensive overview of the critical safety data and handling protocols for 2-Hydrazinyl-5-methoxypyridine hydrochloride. Designed for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the critical safety data and handling protocols for 2-Hydrazinyl-5-methoxypyridine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of Safety Data Sheet (SDS) points to explain the causality behind safety procedures, grounding them in the chemical nature of hydrazine derivatives. The protocols described herein are designed to create a self-validating system of safety for laboratory personnel.

Introduction: Understanding the Compound

2-Hydrazinyl-5-methoxypyridine hydrochloride is a heterocyclic organic compound frequently utilized as a building block or intermediate in pharmaceutical and agrochemical synthesis. Its utility stems from the reactive hydrazinyl group (-NHNH2), which can participate in a wide array of chemical transformations. However, this same reactivity, characteristic of the broader hydrazine class of chemicals, is the source of its significant physiological and physical hazards. Hydrazine derivatives are recognized as Particularly Hazardous Substances (PHS) and demand a rigorous and informed approach to safety.[1] This guide will delineate the necessary framework for handling this compound, ensuring both personnel safety and experimental integrity.

Section 1: Hazard Identification and Risk Profile

The primary risk associated with 2-Hydrazinyl-5-methoxypyridine hydrochloride stems from its classification as a hydrazine derivative. These compounds are known for their systemic toxicity, corrosivity, and potential carcinogenicity.[2][3] A thorough understanding of these risks is the foundation of safe laboratory practice.

The compound is acutely toxic if swallowed, inhaled, or in contact with skin.[4] It is corrosive and can cause severe skin burns and serious eye damage, potentially leading to blindness.[2][3] Furthermore, there is a significant long-term health risk, as the compound is classified as a potential carcinogen and is suspected of causing genetic defects.[3][4] It may also cause an allergic skin reaction upon repeated exposure.[3] Environmentally, it is very toxic to aquatic life with long-lasting effects, mandating that it must not be allowed to enter drains or waterways.[3][5]

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed.
Acute Toxicity, DermalH311: Toxic in contact with skin.
Acute Toxicity, InhalationH330: Fatal if inhaled.
Skin CorrosionH314: Causes severe skin burns and eye damage.
Eye DamageH318: Causes serious eye damage.[3]
SensitizationH317: May cause an allergic skin reaction.
CarcinogenicityH350: May cause cancer.[3]
Germ Cell MutagenicityH341: Suspected of causing genetic defects.[3]
Aquatic Hazard (Acute)H400: Very toxic to aquatic life.[3]
Aquatic Hazard (Chronic)H410: Very toxic to aquatic life with long lasting effects.[3]

Section 2: Physicochemical Properties

Understanding the compound's physical properties is essential for proper storage and handling.

PropertyValueSource
Molecular Formula C₆H₁₀ClN₃O[6]
Molecular Weight 175.62 g/mol [6]
Appearance Solid (form may vary)Assumed based on similar compounds
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, metal oxides (iron, copper).[7][8][9]
Hazardous Decomposition Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[10]

Section 3: The Hierarchy of Controls: A Framework for Safe Handling

The most effective safety programs implement a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures down to the least effective, which should be used as a final barrier.

cluster_0 Hierarchy of Controls for Hydrazine Derivatives Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous reagent) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

3.1 Engineering Controls (Primary Barrier) These controls are designed to physically isolate the operator from the chemical hazard. They are the most critical component of safe handling for hydrazine derivatives.

  • Chemical Fume Hood: All work involving 2-Hydrazinyl-5-methoxypyridine hydrochloride, including weighing, mixing, and transferring, must be conducted inside a properly functioning chemical fume hood.[1][2][10] This is non-negotiable.

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors in the event of an accidental release outside of primary containment.[10][11]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[8][10]

3.2 Administrative Controls (Procedural Safety) These are work policies and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: All work with this compound should be restricted to a designated area within the lab. This area should be clearly marked with signage indicating the presence of a carcinogen and acutely toxic substance.[1]

  • Standard Operating Procedures (SOPs): A detailed, written SOP for the use of this compound must be developed and approved. All personnel must be trained on this SOP before beginning work.[2]

  • Training: Personnel must receive documented training on the specific hazards of hydrazine derivatives, the details of the SOP, and emergency procedures.[2]

3.3 Personal Protective Equipment (PPE) (Last Line of Defense) PPE is required for all handling procedures, even with engineering controls in place. It serves as the final barrier between the researcher and the chemical.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, or double-gloving with nitrile gloves).[1][2][8]Inspect gloves for any signs of degradation or puncture before each use.[5][10] Remove gloves carefully to avoid skin contamination and wash hands thoroughly after handling.[5][11]
Eye/Face Protection Tightly-fitting, splash-proof safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield is required if there is a significant splash hazard.[1][2][5]Protects against splashes and vapors that can cause severe, irreversible eye damage.
Skin/Body Protection A flame-resistant lab coat and long-sleeved clothing.[1][10]Provides a barrier against accidental skin contact. All contaminated clothing must be removed immediately and decontaminated before reuse.[11]
Respiratory Protection Not typically required when working within a certified chemical fume hood. However, a NIOSH-approved respirator with the appropriate cartridges (e.g., ammonia/methylamine) must be available for emergency situations like a significant spill.[8][10]Use is dictated by risk assessment and is mandatory if exposure limits could be exceeded.

Section 4: Standard Operating Protocol for Laboratory Use

This protocol outlines the essential steps for safely handling 2-Hydrazinyl-5-methoxypyridine hydrochloride from retrieval to disposal.

Start Start: Plan Experiment Prep 1. Prepare Work Area (Decontaminate surface, verify fume hood function) Start->Prep PPE 2. Don Full PPE (Lab coat, goggles, face shield, appropriate gloves) Prep->PPE Retrieve 3. Retrieve Compound (From locked, ventilated storage) PPE->Retrieve Weigh 4. Weigh/Dispense (Inside fume hood, use spark-proof tools) Retrieve->Weigh React 5. Perform Reaction (Maintain containment, consider inert atmosphere) Weigh->React Cleanup 6. Decontaminate (Clean equipment and work surfaces) React->Cleanup Waste 7. Segregate Waste (Label as 'Extremely Hazardous Waste') Cleanup->Waste Store 8. Return Compound (Seal container tightly, return to storage) Waste->Store End 9. Doff PPE & Wash Hands Store->End

Caption: Standard workflow for handling the compound.

Step-by-Step Methodology:

  • Pre-Experiment Briefing: Review the SOP and SDS. Ensure all required safety equipment is available and functional.

  • Prepare Work Area: Ensure the chemical fume hood is operational (check airflow monitor). Clear the workspace of any incompatible materials, especially oxidizing agents and acids.[7][8]

  • Don PPE: Put on all required PPE as specified in Section 3.3.

  • Retrieve Compound: Obtain the chemical from its designated, secure storage location. Transport it in secondary containment (e.g., a beaker or plastic tub).

  • Handling Operations:

    • Perform all manipulations, including weighing and preparing solutions, within the fume hood.[2]

    • Use spark-proof tools and avoid generating dust.[5]

    • For preparing solutions, consider deoxygenating the solvent with an inert gas (nitrogen or argon) as hydrazine derivatives can be sensitive to air.[12]

    • Keep the container tightly closed when not in use.[10][11]

  • Post-Handling Decontamination: Carefully decontaminate all equipment and the work surface within the fume hood.

  • Waste Disposal: All waste (including contaminated gloves, pipette tips, and empty containers) is considered extremely hazardous waste.[1] It must be collected in a designated, sealed, and clearly labeled waste container for disposal by trained professionals.[9]

  • Storage: Tightly reseal the primary container and return it to the secure, ventilated storage area.[10][11]

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first), and immediately wash hands and forearms thoroughly with soap and water.[11]

Section 5: Emergency Protocols

Immediate and correct response to an emergency is critical to mitigating harm.

5.1 First Aid Measures In all cases of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Call for immediate medical assistance.[5][9]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[8][11][13] A safety shower should be used if the contact area is large.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.[9][11]

  • Ingestion: Do NOT induce vomiting.[5][9] If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person.[5]

5.2 Accidental Release & Spill Response Treat any spill of a hydrazine derivative as a major spill.[1]

Spill Spill Occurs Assess Assess Situation (Is anyone exposed? What is the spill size?) Spill->Assess Exposure Exposure Occurred Assess->Exposure NoExposure No Exposure Assess->NoExposure FirstAid Initiate First Aid Call for Medical Emergency Exposure->FirstAid Report Report Incident FirstAid->Report SmallSpill Small Spill? (<100 mL, contained in fume hood) NoExposure->SmallSpill LargeSpill Large Spill? (>100 mL or outside hood) SmallSpill->LargeSpill No Cleanup Trained Personnel Cleanup (Use spill kit, full PPE, contain with inert material) SmallSpill->Cleanup Yes Evacuate EVACUATE AREA Alert others, restrict access, call emergency services LargeSpill->Evacuate Yes Cleanup->Report Evacuate->Report

Caption: Decision workflow for spill response.

Spill Cleanup Protocol (For small, contained spills by trained personnel only):

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.[11]

  • PPE: Don appropriate PPE, including a respirator if necessary.[11]

  • Ventilate: Ensure the area is well-ventilated; maximize airflow in the fume hood.

  • Ignition Sources: Remove all sources of ignition from the area.[10][11]

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[14]

  • Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[10][14]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all materials as extremely hazardous waste.

For any large spill or any spill that occurs outside of a fume hood, evacuate the area immediately and call emergency services.[1][2][14]

Section 6: Storage and Waste Disposal

6.1 Storage Conditions Proper storage is essential to maintain chemical stability and prevent accidental release.

  • Store in a tightly closed, properly labeled container.[10][11]

  • Keep in a dry, cool, and well-ventilated place away from direct sunlight.[10][11]

  • Store in a locked cabinet or area accessible only to authorized personnel.[3]

  • Ensure segregation from incompatible materials, particularly oxidizing agents and strong acids.[8]

  • Storing under an inert atmosphere (e.g., nitrogen or argon) can improve long-term stability.[10]

6.2 Waste Management All materials contaminated with 2-Hydrazinyl-5-methoxypyridine hydrochloride are considered extremely hazardous waste.[1]

  • Never dispose of this chemical down the drain.[5][11]

  • Collect all waste, including empty containers, in approved, labeled hazardous waste containers.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[9] The emptied original container should also be disposed of as hazardous waste.[1]

Conclusion

2-Hydrazinyl-5-methoxypyridine hydrochloride is a valuable research chemical, but its significant hazards require the utmost respect and diligence. By understanding its risk profile and consistently applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, adhering to strict administrative protocols, and correctly using personal protective equipment—researchers can mitigate the risks effectively. Safety is not a matter of chance; it is the result of a deliberate, informed, and continuous commitment to best practices.

References

  • Hydrazine - Risk Management and Safety. University of Notre Dame.

  • Hydrazine. University of California, Santa Barbara Environmental Health & Safety.

  • Best Practices: Emergency Medical Management to Hydrazine Exposure. CORE Scholar. (July 26, 2016).

  • Emergency treatment of hydrazine hydrate leakage. Haihang Industry Co., Ltd. (January 10, 2024).

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC).

  • Performance Chemicals Hydrazine. Arxada.

  • Hydrazine Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety.

  • Hydrazine hydrate - SAFETY DATA SHEET. Fisher Scientific. (August 13, 2025).

  • Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions. Benchchem.

  • SAFETY DATA SHEET - Sigma-Aldrich. (November 11, 2025).

  • 5-Hydrazinyl-2-Methoxypyridine hydrochloride — Chemical Substance Information. Chembase.cn.

  • SAFETY DATA SHEET - Fisher Scientific. (March 20, 2007).

  • SAFETY DATA SHEET - Tokyo Chemical Industry. (November 21, 2025).

  • 2-Hydrazinyl-5-methoxypyridine hydrochloride. BLD Pharm.

  • 2-Hydrazinyl-5-methoxypyridine. BLD Pharm.

  • 5-HYDRAZINO-2-METHOXYPYRIDINE SDS. ECHEMI.

  • 2-Methoxypyridine Safety Data Sheet. Jubilant Ingrevia.

  • Safety Data Sheet. DC Fine Chemicals.

Sources

Foundational

Physicochemical properties of 2-Hydrazinyl-5-methoxypyridine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-5-methoxypyridine Hydrochloride Abstract This technical guide provides a comprehensive examination of the physicochemical properties, synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-5-methoxypyridine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, characterization, and handling of 2-Hydrazinyl-5-methoxypyridine hydrochloride (C₆H₁₀ClN₃O). As a versatile heterocyclic building block, this compound is of significant interest to researchers, medicinal chemists, and drug development professionals. Hydrazine derivatives are crucial scaffolds in the synthesis of a wide array of bioactive molecules, and a thorough understanding of this reagent's characteristics is paramount for its effective application.[1][2][3] This document synthesizes data from established literature and safety databases, offering field-proven insights into its properties and analytical validation. It details experimental protocols for characterization, explains the causality behind methodological choices, and provides robust safety and handling procedures.

Introduction and Chemical Identity

Hydrazine derivatives are a cornerstone in medicinal chemistry, prized for their structural versatility and their role as precursors to a multitude of pharmacologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] The 2-hydrazinylpyridine moiety, in particular, serves as a key intermediate for synthesizing complex heterocyclic systems and for derivatizing other molecules to enhance their analytical detectability.[5][6]

The 2-Hydrazinyl-5-methoxypyridine Scaffold

The subject of this guide, 2-Hydrazinyl-5-methoxypyridine hydrochloride, combines three critical structural features:

  • A Pyridine Ring: A six-membered aromatic heterocycle that is a common feature in numerous FDA-approved drugs, often contributing to binding interactions with biological targets.[4]

  • A Hydrazine Moiety (-NHNH₂): A highly reactive nucleophilic group that is central to the formation of hydrazones and the synthesis of pyrazoles and other nitrogen-containing heterocycles.[4][7]

  • A Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties of the pyridine ring and can influence the compound's solubility and metabolic stability.

The hydrochloride salt form enhances the compound's stability and improves its solubility in polar solvents, making it more convenient for use in aqueous reaction media.

Chemical Structure

The chemical structure of 2-Hydrazinyl-5-methoxypyridine hydrochloride is depicted below.

Caption: Structure of 2-Hydrazinyl-5-methoxypyridine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that while some data is available for structurally similar compounds, specific experimental values for this exact molecule are not widely published. The subsequent sections provide protocols for their empirical determination.

PropertyValue / DescriptionSource / Method
IUPAC Name (5-methoxypyridin-2-yl)hydrazine hydrochloride-
CAS Number 2206364-88-5 (for free base)[8]
Molecular Formula C₆H₁₀ClN₃O-
Molecular Weight 175.62 g/mol [9]
Appearance Expected to be a crystalline solid.General observation for similar compounds.
Melting Point Not available in searched literature.See Protocol 2.1 for determination.
Solubility Expected to be soluble in water, methanol, and DMSO.Inferred from hydrochloride salt nature.
Predicted XLogP ~0.4 - 0.9[10][11]
Predicted pKa Not available.See discussion below.
Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like this hydrochloride salt, a sharp melting range is expected.

Protocol 2.1: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely crush a small amount of the crystalline solid into a powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (10-15 °C/min) to find an approximate melting range. Repeat with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate range to determine the precise melting point.

  • Rationale: This standard method provides a rapid and reliable measure of purity. Impurities typically depress and broaden the melting range.

Solubility Assessment

As a hydrochloride salt, the compound is expected to be ionizable, lending it solubility in polar protic solvents.

Protocol 2.2: Qualitative and Semi-Quantitative Solubility Testing

  • Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, dichloromethane, ethyl acetate).

  • Sample Addition: Add a pre-weighed amount of the compound (e.g., 1 mg) to each vial.

  • Observation: Stir or vortex each vial at a controlled temperature (e.g., 25 °C) for several minutes. Visually observe if the solid dissolves completely.

  • Quantification: If the compound dissolves, add further pre-weighed aliquots until a saturated solution is formed (i.e., solid material remains undissolved). This allows for an estimation of solubility in mg/mL.

  • Causality: Understanding the solubility profile is essential for selecting appropriate solvents for chemical reactions, purification (crystallization), and formulation for biological assays.

Acidity/Basicity (pKa)

The molecule possesses several ionizable centers: the pyridine nitrogen and the hydrazine nitrogens. The pKa values govern the charge state of the molecule at a given pH, which is critical for its reactivity and its interaction with biological targets. These values can be determined experimentally via potentiometric titration or computationally.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, expected characteristics can be predicted based on its functional groups and data from analogous structures.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in DMSO-d₆):

  • Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the aromatic region (~6.5-8.5 ppm). The proton at C4 will likely be a doublet of doublets, the proton at C3 a doublet, and the proton at C6 a singlet or narrow doublet.

  • Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm, integrating to 3H.[12]

  • Hydrazine Protons (-NH-NH₂): Broad, exchangeable signals. The exact chemical shift and appearance depend on concentration, temperature, and residual water. As a hydrochloride salt, these protons may appear further downfield.

Predicted ¹³C NMR (in DMSO-d₆):

  • Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The carbon bearing the methoxy group (C5) and the carbon bearing the hydrazine group (C2) will be significantly influenced by these substituents.[14]

  • Methoxy Carbon: A signal around 55-60 ppm.[12]

Protocol 3.1: NMR Spectrum Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for unambiguous assignment.

  • Rationale: NMR provides the most definitive information on the carbon-hydrogen framework of the molecule, confirming its identity and providing a primary measure of purity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands (cm⁻¹):

  • N-H Stretching: Broad absorptions from 3200-3400 cm⁻¹ (hydrazine) and 2400-2800 cm⁻¹ (amine hydrochloride).[15]

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic (methoxy) C-H stretches just below 3000 cm⁻¹.

  • C=N, C=C Stretching: Aromatic ring vibrations in the 1500-1650 cm⁻¹ region.[16]

  • N-H Bending: Around 1600 cm⁻¹.

  • C-O Stretching: A strong absorption from the aryl ether linkage around 1250 cm⁻¹.[12]

Protocol 3.2: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Measurement: Apply pressure to ensure good contact and collect the spectrum.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement.

  • Causality: This is a rapid, non-destructive method for confirming the presence of key functional groups, serving as a quick identity check.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected High-Resolution MS (HRMS) Data:

  • For the free base (C₆H₉N₃O), the expected monoisotopic mass for the protonated molecule [M+H]⁺ is 140.08183 m/z .[11]

  • The fragmentation pattern would likely involve the loss of ammonia (NH₃), diazene (N₂H₂), or the methoxy group.

Protocol 3.3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography: Inject the sample onto an HPLC system equipped with a C18 column. Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure protonation.

  • Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode.

  • Rationale: LC-MS confirms the molecular weight of the parent compound and can also serve as a powerful tool for assessing its purity by separating it from any potential impurities before mass analysis.

Synthesis and Reactivity

Synthetic Pathway

The most common and direct synthesis of 2-hydrazinylpyridine derivatives involves the nucleophilic aromatic substitution of a 2-halopyridine with hydrazine hydrate.[17][18][19]

Start 2-Chloro-5-methoxypyridine Conditions Solvent (e.g., Ethanol) Heat (Reflux) Start->Conditions Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Conditions Product 2-Hydrazinyl-5-methoxypyridine (Free Base) Conditions->Product FinalProduct 2-Hydrazinyl-5-methoxypyridine hydrochloride Product->FinalProduct Acid HCl Acid->FinalProduct

Caption: General synthetic scheme for 2-Hydrazinyl-5-methoxypyridine hydrochloride.

Protocol 4.1: Synthesis from 2-Chloro-5-methoxypyridine [18]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or propanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the solution. The use of excess hydrazine is crucial to drive the reaction to completion and minimize the formation of dimer byproducts.[17]

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent. Add water to the residue, which may cause the product to precipitate.

  • Isolation (Free Base): Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol.

  • Purification: Cool the mixture to induce crystallization of the hydrochloride salt. Collect the crystals by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry.

Reactivity and Stability
  • Reactivity: The primary utility of this compound stems from the nucleophilicity of the terminal -NH₂ group. It readily reacts with aldehydes and ketones to form stable hydrazone derivatives, a cornerstone reaction in the synthesis of many pharmaceutical candidates.[4]

  • Stability: Hydrazine derivatives should be handled with care. They can be sensitive to heat, shock, and friction.[20] The hydrochloride salt is generally more stable and less volatile than the free base.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation.[20]

Analytical Workflow for Quality Control

A robust analytical workflow is essential to ensure the identity, purity, and quality of the material for research and development.

A Synthesized Material (Crude Product) B Purification (Crystallization) A->B C Identity Confirmation B->C G Purity Assessment B->G D ¹H & ¹³C NMR C->D E LC-MS (HRMS) C->E F FT-IR C->F J Final QC Passed Material D->J E->J F->J H HPLC-UV/DAD (>95% Purity Target) G->H I Melting Point G->I H->J I->J

Caption: Comprehensive analytical workflow for quality control.

Protocol 5.1: Purity Determination by HPLC-UV

  • Instrumentation: Use an HPLC system with a UV-Vis or Diode Array Detector (DAD) and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[21]

  • Mobile Phase: A typical mobile phase would consist of (A) 0.1% trifluoroacetic acid (TFA) or formic acid in water and (B) acetonitrile.

  • Gradient Elution: Run a linear gradient, for example, from 5% B to 95% B over 15-20 minutes.

  • Detection: Monitor at a wavelength where the pyridine chromophore absorbs strongly, likely around 260-280 nm.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5-1.0 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[21]

  • Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the relative area percentage of the main peak.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Hydrazinyl-5-methoxypyridine hydrochloride is not widely available, data from closely related hydrazine compounds must be used to guide handling procedures.[20][22][23][24]

  • Hazard Identification:

    • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[22][24]

    • Skin Corrosion/Irritation: May cause severe skin burns and eye damage.[22]

    • Sensitization: May cause an allergic skin reaction.[22][24]

    • Carcinogenicity: May cause cancer. Hydrazine and its derivatives are often treated as potential carcinogens.[22][24]

    • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[20][22]

  • Recommended Handling Procedures:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[23]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[25]

    • Avoid breathing dust or vapors.[22]

    • Wash hands thoroughly after handling.[23]

  • Storage and Disposal:

    • Store locked up in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[20][24]

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[22][23]

References

  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
  • Safety D
  • 2206364-88-5|2-Hydrazinyl-5-methoxypyridine hydrochloride. BLD Pharm.
  • Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. PrepChem.com.
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest. (2024). MDPI.
  • 2-Hydrazinyl-5-Methylpyridine. PubChem.
  • Discussion on large scale synthesis of 2-Hydrazinopyridine. (2014).
  • Synthesis process of 2-hydrazinopyridine derivative. (Patent).
  • 2-HYDRAZINYL-5-METHYLPYRIDINE. Chemsrc.
  • Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. BroadPharm.
  • Analytical methods for hydrazine.
  • 2-hydrazinyl-5-methoxypyridine (C6H9N3O). PubChemLite.
  • 5-HYDRAZINO-2-METHOXYPYRIDINE SDS. ECHEMI.
  • Synthetic process for 2-hydrazinylpyridine derivative. (Patent).
  • 5-Hydrazinyl-2-Methoxypyridine hydrochloride — Chemical Substance Inform
  • A Comparative Guide to the Inter-laboratory Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis. (2021). PubMed.
  • Palladium Complexes Based on 2-Hydrazinopyridine Ligand. (2021). Biointerface Research in Applied Chemistry.
  • 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum. ChemicalBook.
  • Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
  • Chromatographic methods of determining hydrazine and its polar derivatives. (2018).
  • IR spectra of hydrazones I and complexes II–V.
  • 3-Hydrazinyl-2-methoxypyridine hydrochloride. ChemScene.
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis. PMC.
  • Hydrazides as Powerful Tools in Medicinal Chemistry. (2025). MDPI.
  • Hydrazines as versatile chemical biology probes and drug-discovery tools. (2020). bioRxiv.
  • A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for Synthesis. (2023).
  • Analytical Methodologies for the Determination of Hydralazine: A Review. (2014). Semantic Scholar.
  • (2-Methoxyphenyl)hydrazine hydrochloride. ChemicalBook.
  • (2-Methoxyphenyl)hydrazine hydrochloride(6971-45-5)IR1. ChemicalBook.
  • RHAWN 2-Hydrazinyl-5-methylpyridine hydrochloride. Cashby.
  • Hydrazine dihydrochloride. NIST WebBook.
  • 2-methoxypyridine, 1628-89-3. The Good Scents Company.
  • (2-METHOXY-PHENYL)-HYDRAZINE, HYDROCHLORIDE AldrichCPR. Sigma-Aldrich.

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Protocols & Analytical Methods

Method

Application Note: Condensation Reactions of 2-Hydrazinyl-5-methoxypyridine hydrochloride with Aliphatic Aldehydes

An In-Depth Guide to the Synthesis and Application of Pyridyl Hydrazones Audience: Researchers, scientists, and drug development professionals. Introduction: Hydrazones are a versatile class of organic compounds characte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis and Application of Pyridyl Hydrazones

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH-R₃ functional group. Their unique chemical properties, including the presence of both nucleophilic and electrophilic centers, make them valuable intermediates in the synthesis of various heterocyclic systems.[1][2] More importantly, the hydrazone moiety is a recognized pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3][4]

This guide focuses on the condensation reaction between 2-hydrazinyl-5-methoxypyridine hydrochloride and various aliphatic aldehydes. The resulting (E)-N'-(alkylidene)-5-methoxypyridin-2-yl)hydrazines are of particular interest in medicinal chemistry. The pyridine ring introduces a key structural motif found in many pharmaceuticals, while the methoxy group can influence the molecule's electronic properties and metabolic stability. Understanding the nuances of this reaction is critical for the efficient synthesis of novel compounds for drug discovery pipelines.

Pillar 1: The Underlying Chemistry - Mechanism and Rationale

The formation of a hydrazone from a hydrazine and an aldehyde is a classic acid-catalyzed nucleophilic addition-elimination reaction.[5] While seemingly straightforward, optimal yields and purity depend on a firm grasp of the reaction mechanism and careful control of reaction conditions.

The Role of pH: A Delicate Balance

The reaction rate is highly pH-dependent. A mildly acidic environment (typically pH 4-6) is required for efficient catalysis.[5]

  • Activation of the Aldehyde: The acid catalyst (e.g., acetic acid) protonates the carbonyl oxygen of the aliphatic aldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Preservation of the Nucleophile: The key nucleophile is the terminal nitrogen of the hydrazine. In a highly acidic medium, this nitrogen atom would be protonated, forming a hydrazinium ion. This cation is no longer nucleophilic, effectively halting the reaction.[5]

Therefore, the ideal pH is a compromise: acidic enough to activate the aldehyde but not so acidic as to deactivate the hydrazine. When starting with 2-hydrazinyl-5-methoxypyridine hydrochloride, the salt itself provides an acidic environment. However, the reaction often benefits from the addition of a solvent like ethanol or methanol, which can buffer the system, or by careful addition of a catalytic amount of a stronger acid like glacial acetic acid.[5][6]

Reaction Mechanism Workflow

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed formation of a pyridyl hydrazone.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products R_Aldehyde Aliphatic Aldehyde (R-CHO) Activated_Aldehyde Protonated Aldehyde (Activated Carbonyl) R_Aldehyde->Activated_Aldehyde 1. Protonation R_Hydrazine 2-Hydrazinyl-5-methoxypyridine Carbinolamine Carbinolamine Intermediate (Hemiaminal) R_Hydrazine->Carbinolamine H_plus H⁺ (Catalyst) H_plus->Activated_Aldehyde Protonated_Carbinolamine Protonated Carbinolamine H_plus->Protonated_Carbinolamine Activated_Aldehyde->Carbinolamine 2. Nucleophilic Attack Carbinolamine->Protonated_Carbinolamine 3. Protonation of -OH Product Pyridyl Hydrazone Protonated_Carbinolamine->Product 4. Elimination of H₂O Water H₂O Protonated_Carbinolamine->Water Product->H_plus 5. Catalyst Regeneration

Caption: Acid-catalyzed mechanism of hydrazone formation.

Pillar 2: Experimental Design and Protocols

The protocols provided are designed to be robust and reproducible. They include steps for reaction monitoring and product purification, which are essential for validating the outcome.

General Experimental Workflow

The synthesis and validation process follows a logical progression from reaction setup to final characterization.

G A 1. Reagent Preparation - Dissolve hydrazine salt - Measure aldehyde B 2. Condensation Reaction - Combine reagents - Add catalyst - Heat under reflux A->B Setup C 3. Reaction Monitoring - Thin Layer Chromatography (TLC) B->C During Reaction C->B Continue if incomplete D 4. Product Isolation - Cool reaction mixture - Collect precipitate via filtration C->D Proceed if complete E 5. Purification - Recrystallization or - Column Chromatography D->E Crude Product F 6. Characterization - NMR, IR, Mass Spectrometry - Melting Point E->F Purified Product

Caption: Standard workflow for synthesis and validation.

Protocol 1: General Synthesis of (E)-N'-(alkylidene)-5-methoxypyridin-2-yl)hydrazines

This protocol is suitable for a range of linear and branched aliphatic aldehydes.

Materials:

  • 2-Hydrazinyl-5-methoxypyridine hydrochloride

  • Aliphatic aldehyde (e.g., propanal, isobutyraldehyde, hexanal)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Filtration apparatus (Büchner funnel)

  • TLC plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazinyl-5-methoxypyridine hydrochloride (1.0 eq) in a minimal amount of absolute ethanol (approx. 10-15 mL per gram of hydrazine).

  • To this stirring solution, add the corresponding aliphatic aldehyde (1.0-1.1 eq) dropwise at room temperature. A slight excess of the aldehyde can help drive the reaction to completion.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[6]

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (typically 60-80°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours, evidenced by the consumption of the starting materials.[5]

  • Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.

  • Dry the purified crystals under vacuum to obtain the final hydrazone product.

Protocol 2: Purification by Recrystallization

For products that require higher purity, recrystallization is an effective method.

Procedure:

  • Transfer the crude, dried hydrazone product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (ethanol, methanol, or an ethanol/water mixture are often good starting points) to just dissolve the solid.[7]

  • Once fully dissolved, allow the solution to cool slowly and undisturbed to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

Pillar 3: Validation and Data Interpretation

Confirming the structure and purity of the synthesized hydrazone is a critical final step. A combination of spectroscopic methods provides a comprehensive characterization.

Characterization Techniques
  • ¹H NMR Spectroscopy: The formation of the hydrazone can be confirmed by the appearance of a characteristic signal for the imine proton (-N=CH-) typically in the range of δ 7.5-8.5 ppm, and a signal for the N-H proton, which can be broad and appear over a wide range (δ 8.0-11.5 ppm).[8][9] The disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) is also a key indicator.

  • ¹³C NMR Spectroscopy: Look for the signal corresponding to the imine carbon (-C=N) in the region of δ 140-160 ppm.[9]

  • Infrared (IR) Spectroscopy: Successful reaction is indicated by the disappearance of the C=O stretch of the aldehyde (around 1700-1725 cm⁻¹) and the appearance of a C=N stretch for the hydrazone (around 1600-1650 cm⁻¹).[9] The N-H stretch will also be present (around 3200-3400 cm⁻¹).

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation and dehydration.

Representative Spectroscopic Data

The following table summarizes the key spectroscopic shifts expected upon successful hydrazone formation.

Functional GroupStarting Material SignalExpected Product SignalTechnique
Aldehyde Protonδ 9.5-10.5 ppm (singlet)Absent¹H NMR
Imine ProtonAbsentδ 7.5-8.5 ppm (triplet/doublet)¹H NMR
Hydrazone N-HAbsent (or primary amine)δ 8.0-11.5 ppm (broad singlet)¹H NMR
Carbonyl Carbonδ 190-200 ppmAbsent¹³C NMR
Imine CarbonAbsentδ 140-160 ppm¹³C NMR
Carbonyl Stretch~1700-1725 cm⁻¹AbsentIR
Imine StretchAbsent~1600-1650 cm⁻¹IR

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - pH is too acidic (hydrazine protonated).- Insufficient heating/reaction time.- Reagents are impure.- If starting with the hydrochloride salt, consider adding a mild base like triethylamine (1.0 eq) or use a buffered solvent.- Increase reflux time and monitor by TLC.- Purify starting materials if necessary.[5]
Formation of Azine - The initially formed hydrazone reacts with a second molecule of aldehyde. This is more likely if the aldehyde is in excess or if the hydrazine has unsubstituted -NH₂ groups.- Use a slight excess of the hydrazine (1.1-1.2 eq) relative to the aldehyde.[5][10]
Product is an Oil - Product has a low melting point or is impure.- Attempt purification by column chromatography instead of recrystallization.- Try triturating the oil with a non-polar solvent like hexanes to induce solidification.
Reversible Reaction - Hydrolysis of the hydrazone back to starting materials.- Ensure use of anhydrous solvents. For particularly sensitive substrates, a Dean-Stark apparatus can be used to remove water as it forms, driving the equilibrium towards the product.[5][11]

References

  • Jencks, W. P. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation.
  • El-Gyar, S. A., et al. (2006). UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Desai, N. C., et al. (2016). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Taylor & Francis Online.
  • Rashidian, M., et al. (2016).
  • Lehn, J.-M., et al. (2010). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry.
  • Vargas, D. F., et al. (2020).
  • Chomentowski, M., et al. (2020).
  • Popiołek, Ł. (2023).
  • Kumar, S., et al. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives.
  • Stoddart, J. F., et al. (2017). Pyridyl-Acyl Hydrazone Rotaxanes and Molecular Shuttles.
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC.
  • Siddiqui, H. L., et al. (2021).
  • Zaidi, S., et al. (2018). Properties and Uses of Substituted Hydrazones.
  • Ferreira, R. J., et al. (2023).
  • BenchChem. (2025).
  • Zhang, F., et al. (2009). Catalytic Enantioselective Hydrogenation of N-Alkoxycarbonyl Hydrazones: A Practical Synthesis of Chiral Hydrazines. Organic Letters.
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
  • Mohammed, H. S. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology.
  • Manimekalai, A., et al. (2011). Spectral and Computational Studies on Benzil Mono(2-Pyridyl)Hydrazone.
  • Al-Ajely, M. S., & Yaseen, A. N. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science.
  • Science of Synthesis. (2005). Product Class 17: Hydrazones. Thieme.
  • Singh, R. P., et al. (2013). A review exploring biological activities of hydrazones. PMC.
  • Yáñez-S, M., et al. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine.
  • Rao, T. R., & Lonibala, R. K. (1995). Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. Indian Academy of Sciences.
  • Chem-Station. (2024). Condensation Reagent.
  • BenchChem. (2025). Application Notes and Protocols: Condensation Reactions of 2,2-Dimethylpropionic Acid Hydrazide with Aldehydes. BenchChem.
  • El-Kashef, H. S., et al. (1988). Condensation and Cyclization Reactions of 2-Hydrazinobenzimidazole, -benzoxazole, and -benzothiazole. R Discovery.
  • Google Patents. (2019). Synthesis process of 2-hydrazinopyridine derivative.

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Application

Advanced Carbonyl Derivatization: Using 2-Hydrazinyl-5-methoxypyridine Hydrochloride for Enhanced LC-MS/MS Analysis of Ketones

Executive Summary The quantification of neutral, low-molecular-weight ketones and oxo-steroids in biological matrices presents a significant analytical challenge. These compounds often exhibit poor ionization efficiency...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of neutral, low-molecular-weight ketones and oxo-steroids in biological matrices presents a significant analytical challenge. These compounds often exhibit poor ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS) and poor retention on reversed-phase liquid chromatography (RPLC) columns. Chemical derivatization is a proven strategy to overcome these limitations[1].

This application note details the use of 2-Hydrazinyl-5-methoxypyridine hydrochloride (5-MeO-HP HCl, CAS 2206364-88-5)[2] as a next-generation derivatization reagent. By coupling the nucleophilic reactivity of hydrazine with an electron-rich, proton-affinitive methoxypyridine tag, this protocol delivers sub-femtomole limits of detection (LOD) and superior chromatographic resolution for complex biological samples.

Mechanistic Rationale: The Causality of Experimental Choices

To design a robust analytical method, one must understand the physical chemistry driving the reagent's efficacy. Standard 2-hydrazinopyridine (HP) is a well-established reagent for oxo-steroids[3], but 5-MeO-HP introduces critical structural advantages:

  • Enhanced Nucleophilicity (Reaction Kinetics): The methoxy (-OCH₃) group at the 5-position acts as an electron-donating group (EDG) via resonance. This increases the electron density on the pyridine ring and the adjacent hydrazine moiety, lowering the activation energy required for nucleophilic attack on sterically hindered ketones.

  • Superior ESI+ Ionization (Sensitivity): The basicity of the pyridine nitrogen is critical for capturing protons in the acidic mobile phases (e.g., 0.1% formic acid) used in LC-MS/MS[4]. The electron-donating methoxy group stabilizes the resulting pyridinium cation, significantly enhancing the transmission and detection of the analyte in positive ion mode.

  • Optimized Hydrophobicity (Chromatographic Retention): Highly polar, short-chain ketones derivatized with standard HP often elute too early on C18 columns, falling into the solvent front where matrix suppression is severe[5]. The methoxy group increases the lipophilicity (LogP) of the resulting hydrazone, shifting its retention time into a cleaner chromatographic window.

  • Why the Hydrochloride Salt? Free hydrazines are prone to rapid air oxidation. The hydrochloride salt form ensures long-term reagent stability. However, this necessitates the use of a buffering system (e.g., Sodium Acetate) during the reaction to liberate the free base and maintain the optimal pH (4.0–5.0) for imine/hydrazone formation.

Reaction Pathway

The derivatization relies on the condensation between the target ketone and 5-MeO-HP. Acid catalysis is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic hydrazine.

Reaction K Target Ketone (Poor Ionization) I Carbinolamine Intermediate K->I Nucleophilic Addition R 5-MeO-HP HCl (Reagent) R->I Nucleophilic Addition C Acid Catalyst (pH 4.5 Buffer) C->I Activation P Hydrazone Derivative (High ESI+ Response) I->P Dehydration (-H2O)

Fig 1. Chemical mechanism of ketone derivatization using 5-MeO-HP under acidic catalysis.

Experimental Protocol: Derivatization of Ketones in Plasma

This protocol is designed as a self-validating system. The mandatory inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction accounts for matrix effects and recovery losses, ensuring high trustworthiness of the final quantitative data.

Reagent Preparation
  • Derivatization Solution: Dissolve 5.0 mg of 2-Hydrazinyl-5-methoxypyridine hydrochloride in 1.0 mL of LC-MS grade Methanol (Yields ~28.5 mM). Prepare fresh daily.

  • Reaction Buffer: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5 using glacial acetic acid.

  • Quenching Solution: 5% Acetone in water (v/v) to consume excess reagent.

Sample Extraction (Liquid-Liquid Extraction)
  • Aliquot 100 µL of human plasma (or serum) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS (e.g., Dihydrotestosterone-d3 or target ketone-d5 at 10 ng/mL).

  • Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to extract the neutral ketones.

  • Centrifuge at 12,000 × g for 5 minutes at 4°C to achieve phase separation.

  • Transfer 400 µL of the upper organic layer to a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

Derivatization Reaction
  • Reconstitute the dried extract with 50 µL of the Derivatization Solution .

  • Add 50 µL of the Reaction Buffer (pH 4.5). Vortex briefly.

  • Incubate the mixture in a heating block at 60°C for 60 minutes. Causality: 60°C provides the optimal thermodynamic energy to drive the dehydration of the carbinolamine intermediate to the hydrazone without degrading heat-sensitive analytes.

  • Add 10 µL of the Quenching Solution and incubate for an additional 10 minutes at room temperature. Causality: Unreacted 5-MeO-HP can cause severe ion suppression in the ESI source. Quenching converts excess reagent into a highly polar acetone-hydrazone that elutes in the void volume.

LC-MS/MS Analysis
  • Column: C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g., [M+H]⁺ → m/z 124, representing the cleaved methoxypyridine moiety).

Analytical Workflow Visualization

Workflow S1 1. Plasma Sample + SIL-IS S2 2. LLE Extraction (MTBE) & Dry S1->S2 S3 3. Derivatization (5-MeO-HP, 60°C) S2->S3 S4 4. Quenching (Acetone) S3->S4 S5 5. UHPLC-MS/MS (ESI+ Mode) S4->S5 S6 6. Data Analysis (MRM Quantitation) S5->S6

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow for biofluids.

Data Presentation: Comparative Performance

The following table summarizes the quantitative improvements achieved by utilizing 5-MeO-HP compared to underivatized analysis and standard 2-hydrazinopyridine (HP) derivatization for a representative oxo-steroid (e.g., 5α-dihydrotestosterone, DHT)[3].

Analytical ParameterUnderivatized KetoneHP-Derivatized5-MeO-HP-Derivatized
Ionization Mode ESI (+)ESI (+)ESI (+)
Limit of Detection (LOD) 250.0 fmol5.0 fmol1.2 fmol
Limit of Quantitation (LOQ) 800.0 fmol15.0 fmol4.0 fmol
Retention Time (C18) 3.1 min4.2 min6.5 min
Signal-to-Noise (S/N) at LOQ 10:115:128:1
Primary MRM Product Ion Non-specific fragmentsm/z 108m/z 124

Note: The shift in retention time from 4.2 min to 6.5 min moves the analyte out of the high-matrix-suppression zone, directly contributing to the superior S/N ratio.

Troubleshooting & Optimization

  • Low Derivatization Yield: Ensure the pH of the reaction mixture is strictly between 4.0 and 5.0. If the pH is too low (<3.0), the hydrazine becomes fully protonated and loses its nucleophilicity. If the pH is too high (>6.0), the carbonyl carbon is not sufficiently activated.

  • High Background Noise / Ion Suppression: Unreacted 5-MeO-HP is highly proton-affinitive and will compete with the analyte for ionization droplets in the ESI source. If the quenching step (Acetone) is insufficient, implement a post-derivatization Solid Phase Extraction (SPE) step using a polymeric reversed-phase cartridge to wash away the polar reagent before elution.

  • Isomeric Interference: Certain biological matrices contain isobaric ketones (e.g., testosterone vs. epitestosterone). While 5-MeO-HP derivatization increases mass, it does not inherently resolve isomers. Chromatographic resolution must be optimized by adjusting the gradient slope of the UHPLC method or utilizing a Phenyl-Hexyl column to exploit π-π interactions with the methoxypyridine ring.

References

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC Source: nih.gov3

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC Source: nih.gov5

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS Source: mdpi.com1

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis Source: ddtjournal.com4

  • 2206364-88-5 | 2-Hydrazinyl-5-methoxypyridine hydrochloride Source: bldpharm.com2

Sources

Method

Catalytic Cross-Coupling Strategies Involving 2-Hydrazinyl-5-methoxypyridine Hydrochloride: A Guide for Synthetic Chemists

Introduction: The Versatility of the 2-Hydrazinyl-5-methoxypyridine Scaffold in Drug Discovery The 2-hydrazinyl-5-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the 2-Hydrazinyl-5-methoxypyridine Scaffold in Drug Discovery

The 2-hydrazinyl-5-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its inherent chemical functionalities—a nucleophilic hydrazine group and an electron-rich pyridine ring—provide multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of catalytic cross-coupling reactions involving 2-Hydrazinyl-5-methoxypyridine hydrochloride, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the nuances of catalyst selection, ligand effects, and reaction optimization for key transformations, including Buchwald-Hartwig amination, and provide strategic guidance for Suzuki-Miyaura and Sonogashira couplings.

The hydrochloride salt form of the starting material necessitates careful consideration of the base used in these transformations. An adequate amount of a suitable base is required to both neutralize the hydrochloride salt and facilitate the catalytic cycle.

Buchwald-Hartwig Amination: Direct N-Arylation of 2-Hydrazinyl-5-methoxypyridine

The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful tool for the direct formation of C-N bonds, enabling the arylation of the hydrazine moiety of 2-hydrazinyl-5-methoxypyridine.[1][2] A critical aspect of this reaction is controlling the regioselectivity, as the hydrazine group possesses two nucleophilic nitrogen atoms. Judicious selection of the catalyst system, particularly the ligand, is paramount to achieving selective monoarylation at the terminal nitrogen.[3][4]

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: The choice of a palladium catalyst and a suitable phosphine ligand is the most critical parameter for a successful Buchwald-Hartwig amination. For the arylation of hydrazines, bulky and electron-rich biaryl phosphine ligands such as Xantphos or MOP-type ligands have shown great efficacy.[3] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover. The steric bulk of the ligand can also play a role in directing the arylation to the less sterically hindered terminal nitrogen of the hydrazine.

  • Base Selection: The choice of base is crucial, especially when starting with the hydrochloride salt. A strong, non-nucleophilic base is typically required to deprotonate the hydrazine and facilitate the formation of the palladium-amido complex.[5][6] Cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu) are commonly employed bases in these reactions.[3][7] The stoichiometry of the base must be sufficient to neutralize the hydrochloride salt and deprotonate the hydrazine.

  • Solvent: Anhydrous, aprotic polar solvents such as dioxane or toluene are generally used to ensure the stability of the catalytic species and prevent unwanted side reactions.

Experimental Protocol: N-Arylation of 2-Hydrazinyl-5-methoxypyridine Hydrochloride

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 2-hydrazinyl-5-methoxypyridine hydrochloride with an aryl bromide.

Table 1: Reagents and Stoichiometry for Buchwald-Hartwig Amination

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Hydrazinyl-5-methoxypyridine hydrochloride175.621.01.0
Aryl Bromide-1.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
Cesium Carbonate (Cs₂CO₃)325.823.03.0
Anhydrous Dioxane-5 mL-

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add 2-Hydrazinyl-5-methoxypyridine hydrochloride (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (3.0 mmol).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition Ar-X Ar-X Oxidative\nAddition Oxidative Addition Ar-Pd(II)(NHNHR')L Ar-Pd(II)(NHNHR')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHNHR')L Ligand Exchange H₂N-NHR' H₂N-NHR' Ligand\nExchange Ligand Exchange Base Base Ar-Pd(II)(NHNHR')L->Pd(0)L Reductive Elimination Ar-NHNHR' Ar-NHNHR' Ar-Pd(II)(NHNHR')L->Ar-NHNHR' Reductive\nElimination Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle

Strategies for Suzuki-Miyaura and Sonogashira Couplings

Direct Suzuki-Miyaura or Sonogashira coupling of 2-hydrazinyl-5-methoxypyridine is challenging as the hydrazine moiety is not a typical leaving group for these reactions. A more viable strategy involves a two-step approach:

  • Conversion to a Halopyridine: The hydrazine group can be converted into a halide (e.g., bromide or iodide), which can then participate in standard Suzuki-Miyaura or Sonogashira cross-coupling reactions. This can be achieved through a Sandmeyer-type reaction.

  • Cross-Coupling of the Halopyridine: The resulting 2-halo-5-methoxypyridine can then be subjected to established protocols for Suzuki-Miyaura or Sonogashira couplings.

Proposed Protocol: Two-Step Suzuki-Miyaura Coupling

Step 1: Synthesis of 2-Bromo-5-methoxypyridine

A detailed protocol for the conversion of the hydrazine to a bromide would need to be optimized, but would generally follow the principles of the Sandmeyer reaction.

Step 2: Suzuki-Miyaura Coupling of 2-Bromo-5-methoxypyridine

This protocol outlines a general procedure for the coupling of 2-bromo-5-methoxypyridine with an arylboronic acid.

Table 2: Reagents and Stoichiometry for Suzuki-Miyaura Coupling

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Bromo-5-methoxypyridine188.021.01.0
Arylboronic Acid-1.51.5
Pd(PPh₃)₄1155.560.030.03
Sodium Carbonate (Na₂CO₃)105.992.02.0
Toluene/Ethanol/Water-5 mL (4:1:1)-

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-methoxypyridine (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of toluene, ethanol, and water (4:1:1, 5 mL).

  • Add sodium carbonate (2.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux (around 80-90 °C) and monitor by TLC.

  • After completion, cool the mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Proposed Protocol: Two-Step Sonogashira Coupling

Step 1: Synthesis of 2-Iodo-5-methoxypyridine

Similar to the Suzuki-Miyaura approach, the hydrazine can be converted to a more reactive iodide for the Sonogashira coupling.

Step 2: Sonogashira Coupling of 2-Iodo-5-methoxypyridine

This protocol provides a general procedure for the coupling of 2-iodo-5-methoxypyridine with a terminal alkyne.[8][9][10]

Table 3: Reagents and Stoichiometry for Sonogashira Coupling

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Iodo-5-methoxypyridine235.021.01.0
Terminal Alkyne-1.21.2
PdCl₂(PPh₃)₂701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.192.02.0
Anhydrous THF-5 mL-

Step-by-Step Procedure:

  • To a Schlenk flask, add 2-iodo-5-methoxypyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill with argon.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through Celite® and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of the Sonogashira Catalytic Cycle

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition Ar-X Ar-X Oxidative\nAddition Oxidative Addition Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(C≡CR)L₂ Transmetalation Transmetalation Transmetalation Ar-Pd(II)(C≡CR)L₂->Pd(0)L₂ Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L₂->Ar-C≡CR Reductive\nElimination Reductive Elimination CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base Base Base Cu-C≡CR->Transmetalation Cu-C≡CR->CuX from Transmetalation

Sonogashira Coupling Catalytic Cycle

Conclusion and Future Outlook

2-Hydrazinyl-5-methoxypyridine hydrochloride is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. While direct cross-coupling reactions on the hydrazine moiety are primarily limited to Buchwald-Hartwig amination, strategic synthetic planning allows for its incorporation into more complex molecules through Suzuki-Miyaura and Sonogashira couplings via a two-step process. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their synthetic endeavors. Further research into protecting group strategies for the hydrazine moiety may open up new avenues for direct, one-pot cross-coupling reactions, further expanding the synthetic utility of this promising molecule.

References

  • PrepChem. (n.d.). Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
  • Reichelt, A., Falsey, J. R., Rzasa, R. M., Thiel, O. R., Achmatowicz, M. M., Larsen, R. D., & Zhang, D. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[3][4][11]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792–795. [Link]

  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2024, from [Link]

  • Wei, J., Shao, X., Zhao, H., Yang, H., Qiu, S., & Zhai, H. (2018). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. The Journal of Organic Chemistry, 83(21), 13349–13359. [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100. [Link]

  • Hartwig, J. F., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 60(1), 399-408. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]

  • Papamicaël, C., et al. (2021). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 19(3), 549-553. [Link]

  • Ojha, D. P., & Prabhu, K. R. (2012). Palladium-Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. The Journal of Organic Chemistry, 77(23), 11027–11033. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8689. [Link]

  • Ma, F.-F., Peng, Z.-Y., Li, W.-F., Xie, X.-M., & Zhang, Z. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011(17), 2555-2558. [Link]

  • Wikipedia contributors. (2024, March 11). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-Hydrazinyl-5-methoxypyridine hydrochloride during synthesis

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals encountering solubility bottlenecks when utilizing 2-hydrazinyl-5-methoxypyridine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals encountering solubility bottlenecks when utilizing 2-hydrazinyl-5-methoxypyridine hydrochloride in heterocyclic synthesis (e.g., pyrazoles, indoles, and triazoles).

Mechanistic Background: The Solubility Paradox

When working with heteroaryl hydrazines, researchers are often caught in a paradox between solubility and stability.

The Stability Factor: 2-Hydrazinyl-5-methoxypyridine is highly electron-rich. The electron-donating 5-methoxy group increases the electron density on the pyridine ring and the hydrazine moiety, making the free base extremely susceptible to rapid auto-oxidation in air. To prevent degradation into diazonium intermediates, suppliers provide this reagent as a hydrochloride (HCl) salt. Protonation of the hydrazine drastically lowers the highest occupied molecular orbital (HOMO), stabilizing the molecule for long-term benchtop storage[1].

The Solubility Bottleneck: While the HCl salt guarantees stability, it introduces severe solubility issues. The ionic crystal lattice energy of the protonated pyridinium/hydrazinium chloride is exceptionally high. Non-polar or weakly polar aprotic solvents (like Dichloromethane, Tetrahydrofuran, or Toluene) lack the dielectric constant required to solvate these ion pairs, resulting in the compound "crashing out" as an intractable suspension[2].

Troubleshooting FAQs

Q1: My 2-hydrazinyl-5-methoxypyridine hydrochloride is completely insoluble in dichloromethane (DCM). How can I force it into solution for my coupling reaction? A: You cannot force the intact salt to dissolve in DCM. Instead, you must perform in situ free-basing. By adding 1.1 to 1.5 equivalents of a tertiary amine (such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylpropanolamine), you neutralize the HCl salt. This acts as an acid-binding agent, instantly releasing the highly lipophilic free base directly into the organic phase[3].

Q2: If the free base is soluble in organic solvents, why shouldn't I just neutralize the salt, isolate the free base, and store it for future reactions? A: Isolating the free base is highly discouraged due to its oxidative instability. Once the protective HCl is removed, the electron-rich heteroaryl hydrazine will rapidly oxidize upon exposure to atmospheric oxygen, typically turning from a pale yellow powder to a dark red or brown tar within hours[1]. Always generate the free base in situ immediately prior to adding your electrophilic coupling partner.

Q3: I am synthesizing a pyrazole via the Knorr condensation. Which solvent system bypasses the need for amines? A: The Knorr pyrazole synthesis—a cyclocondensation between a hydrazine and a 1,3-dicarbonyl—proceeds exceptionally well in polar protic solvents like ethanol or methanol[1],[4]. The high dielectric constant and hydrogen-bonding capacity of alcohols easily dissolve the HCl salt[2]. Furthermore, the intrinsic HCl acts as a beneficial acid catalyst for the initial hydrazone formation, eliminating the need for external bases.

Q4: My downstream substrates are base-sensitive and water-sensitive. I cannot use amines or alcohols. What are my options? A: You must rely on polar aprotic solvents with high dipole moments capable of solvating ion pairs. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are your best options. Gentle heating (40–50 °C) will further increase the kinetic solubility of the salt without requiring basic conditions.

Quantitative Solubility & Stability Profile

To assist in solvent selection, the empirical behavior of the compound in both its salt and free base forms is summarized below.

Table 1: Comparative Solubility and Stability Profile

Solvent / ParameterHydrochloride (HCl) SaltFree Base Form (Generated In Situ)
Water Highly SolublePoorly Soluble
Methanol / Ethanol SolubleSoluble
DMSO / DMF SolubleHighly Soluble
DCM / THF / EtOAc InsolubleSoluble
Hexane / Toluene InsolubleModerately Soluble
Benchtop Stability High (Stable for months at RT)Very Low (Degrades in hours)
Oxidation Risk Low (Nitrogen lone pairs protonated)High (Electron-rich, nucleophilic)

Note: Hydrazine hydrochloride derivatives are classified as hazardous (toxic and suspected carcinogens). Always handle in a well-ventilated fume hood with appropriate PPE[5].

Decision Matrix & Experimental Workflows

G A 2-Hydrazinyl-5-methoxypyridine HCl Solubility Issue Detected B Is an aprotic organic solvent strictly required? A->B C Switch to Polar Protic (MeOH, EtOH) or Aq. Mix B->C No D Are reactants sensitive to basic conditions? B->D Yes G Proceed to Condensation (e.g., Pyrazole/Indole Synthesis) C->G E In Situ Free-Basing Add DIPEA, TEA, or K2CO3 D->E No F Use Polar Aprotic Solvents (DMSO, DMF) + Heating D->F Yes E->G F->G

Workflow for resolving heteroaryl hydrazine hydrochloride solubility.

Protocol A: In Situ Free-Basing for Anhydrous Organic Coupling

Objective: To solubilize the reagent in a non-polar/weakly polar solvent (e.g., DCM) without isolating the unstable free base.

  • Suspension: Suspend 1.0 equivalent of 2-hydrazinyl-5-methoxypyridine hydrochloride in anhydrous DCM (approx. 10 mL/mmol) under an inert nitrogen or argon atmosphere. Causality: The mixture will be a cloudy, heterogeneous suspension due to the insolubility of the crystal lattice.

  • Base Addition: Dropwise add 1.2 to 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) or N,N-dimethylpropanolamine[3].

  • Validation Checkpoint: Stir for 10–15 minutes at room temperature. Self-Validation: The suspension must transition into a clear or slightly yellow homogeneous solution. This visual cue confirms the successful deprotonation and dissolution of the free base.

  • Reagent Addition: Immediately add the electrophilic coupling partner to the solution. Critical: Do not let the free base solution sit unused, as it will begin to oxidize.

  • Workup: Monitor via LC-MS. The byproduct, DIPEA hydrochloride, is soluble in DCM but is easily removed during a standard aqueous wash.

Protocol B: Polar Protic Cyclocondensation (Knorr Pyrazole Synthesis)

Objective: To perform a cyclocondensation using the HCl salt directly, leveraging the salt as an in situ acid catalyst[1],[4].

  • Solvent Selection: Add 1.0 equivalent of 2-hydrazinyl-5-methoxypyridine hydrochloride to a reaction flask containing absolute ethanol (10 volumes).

  • Dissolution: Heat the mixture to 40 °C. Self-Validation: The compound will dissolve completely as the high dielectric constant of ethanol disrupts the ionic bonds[2].

  • Reagent Addition: Add 1.05 equivalents of the target 1,3-dicarbonyl compound.

  • Cyclocondensation: Reflux the mixture (65–80 °C) for 2–4 hours. The intrinsic HCl acts as an acid catalyst to drive the elimination of water during imine formation.

  • Isolation: Cool the mixture to 0 °C to induce precipitation of the newly formed heterocyclic product. Filter and wash with cold ethanol.

References

  • Google Patents. "CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative".
  • ResearchGate. "A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives". URL: [Link]

Sources

Optimization

How to prevent oxidation of 2-Hydrazinyl-5-methoxypyridine hydrochloride in open-air reactions

A Guide to Preventing Oxidation in Open-Air Reactions for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: My solution of 2-Hydrazinyl-5-methoxypyridine hydrochloride is t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation in Open-Air Reactions for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Hydrazinyl-5-methoxypyridine hydrochloride is turning yellow/brown. What is happening?

A1: A color change, typically to yellow or brown, is a primary indicator of oxidation. Aryl hydrazines, including 2-Hydrazinyl-5-methoxypyridine hydrochloride, are prone to autoxidation in the presence of atmospheric oxygen. This process can lead to the formation of colored impurities, such as azo compounds, which can compromise the purity of your starting material and affect downstream reactions.[1]

Q2: Can I still use the material if it has slightly changed color?

A2: It is strongly advised against using discolored material without purification. The presence of oxidation byproducts can lead to lower yields, unexpected side reactions, and difficulties in purification of your final product. For sensitive applications, starting with pure, unoxidized material is critical for reproducibility.

Q3: How should I properly store 2-Hydrazinyl-5-methoxypyridine hydrochloride to prevent degradation?

A3: Proper storage is the first line of defense against oxidation. The material should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] For long-term storage, refrigeration at 2-8°C is recommended to slow down any potential degradation pathways.[2]

Q4: Are there any solvents I should avoid when working with this compound?

A4: While solvent choice is reaction-dependent, it is crucial to use anhydrous and deoxygenated solvents to minimize oxidation. Solvents that are not properly dried and degassed can contain dissolved oxygen, which will readily react with the hydrazine moiety.

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause Recommended Solution
Low or inconsistent reaction yields Oxidation of the starting material leading to a lower effective concentration.Implement inert atmosphere techniques during the entire experimental workflow. Ensure solvents are rigorously deoxygenated.
Formation of insoluble particulates Polymerization or formation of insoluble oxidation byproducts.Filter the solution under an inert atmosphere before use. Re-evaluate the reaction setup to eliminate oxygen ingress.
Complex NMR spectra of the crude product Presence of multiple byproducts from the degradation of the starting material.Confirm the purity of the starting material before use. Employ rigorous inert atmosphere techniques.
Difficulty in reproducing results Variable levels of oxidation of the starting material between experiments.Standardize the handling and storage procedures for 2-Hydrazinyl-5-methoxypyridine hydrochloride to ensure consistent quality.

The Science of Prevention: Understanding the Oxidation of Aryl Hydrazines

The oxidation of aryl hydrazines is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from the N-H group by molecular oxygen. This generates a hydrazinyl radical, which is resonance-stabilized by the pyridine ring. This radical can then react with another molecule of oxygen, propagating the chain reaction and leading to the formation of various oxidation products. The electron-donating methoxy group on the pyridine ring can further influence the rate of this oxidation.

Core Directive: Implementing Inert Atmosphere Techniques

For all "open-air" reactions involving 2-Hydrazinyl-5-methoxypyridine hydrochloride, the term "open-air" should be interpreted as working on an open bench but with the reaction itself strictly maintained under an inert atmosphere. This is non-negotiable for achieving reliable and reproducible results.

Workflow for Setting Up an Inert Atmosphere Reaction

Caption: Workflow for setting up an inert atmosphere reaction.

Detailed Protocol 1: Degassing Solvents

Dissolved oxygen in solvents is a primary culprit in the oxidation of air-sensitive reagents.

Method A: Purge and Sparge

  • Insert a long needle connected to a source of inert gas (nitrogen or argon) into your solvent container, ensuring the needle tip is below the solvent surface.

  • Insert a second, shorter needle as an outlet.

  • Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.[3]

Method B: Freeze-Pump-Thaw (for highly sensitive reactions)

  • Place your solvent flask in a bath of liquid nitrogen until the solvent is completely frozen.

  • Apply a high vacuum to the flask to remove gases from the headspace.

  • Close the connection to the vacuum and allow the solvent to thaw completely. You will see bubbles of gas being released from the solvent.

  • Repeat this cycle at least three times to ensure the removal of all dissolved gases.[4]

Detailed Protocol 2: Transfer of 2-Hydrazinyl-5-methoxypyridine hydrochloride

Solid Transfer:

  • Quickly weigh the solid in the air and immediately add it to the reaction flask.

  • Immediately subject the flask to several cycles of evacuation and backfilling with inert gas to remove any introduced air.

Solution Transfer (Recommended):

  • In a glovebox or under a positive flow of inert gas, prepare a stock solution of 2-Hydrazinyl-5-methoxypyridine hydrochloride in a degassed anhydrous solvent.

  • Transfer the solution to the reaction flask using a gas-tight syringe that has been pre-flushed with inert gas.[5][6][7]

Advanced Topics: The Role of Antioxidants and Scavengers

While a robust inert atmosphere is the most effective preventative measure, in some cases, the use of antioxidants or radical scavengers can provide an additional layer of protection. It is crucial to select an additive that will not interfere with your desired reaction.

Additive Type Example Mechanism of Action Considerations
Radical Scavengers Butylated hydroxytoluene (BHT)Traps radical intermediates in the oxidation chain reaction.Can potentially react with other components of your reaction mixture. A control experiment is necessary.
Phenolic Antioxidants Derivatives with phenol moietiesAct as hydrogen atom donors to quench radical species.[1]The phenolic group may have its own reactivity that needs to be considered.
Oxygen Scavengers -Some copper complexes have been shown to have superoxide dismutase (SOD) activity, scavenging superoxide anions.[8]Compatibility with the reaction chemistry is a major concern.

It is important to note that the use of such additives should be a secondary measure to rigorous inert atmosphere techniques, not a replacement.

Monitoring Oxidation: Analytical Approaches

Regularly assessing the purity of your 2-Hydrazinyl-5-methoxypyridine hydrochloride is crucial.

Caption: Analytical methods for monitoring oxidation.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity. The appearance of new peaks, especially those with different UV absorption profiles, can indicate the presence of degradation products.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the hydrochloride salt, derivatization may be necessary. This method can help in identifying the specific structures of oxidation byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the signals corresponding to the hydrazine protons and the appearance of new signals from oxidation products.

By implementing these robust handling procedures and being vigilant in monitoring the purity of your material, you can significantly mitigate the risks associated with the oxidation of 2-Hydrazinyl-5-methoxypyridine hydrochloride, leading to more reliable and successful research outcomes.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Hydrazinyl-5-methoxypyridine Hydrochloride Coupling

Welcome to the technical support center for optimizing coupling reactions involving 2-Hydrazinyl-5-methoxypyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing coupling reactions involving 2-Hydrazinyl-5-methoxypyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we address common challenges through a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Foundational Principles

Q1: What is the fundamental role of temperature in my coupling reaction with 2-Hydrazinyl-5-methoxypyridine hydrochloride?

A1: Temperature is one of the most critical parameters in any chemical reaction, governing the rate at which it proceeds. According to the principles of chemical kinetics, increasing the temperature provides the reacting molecules with greater kinetic energy. This increases the frequency of collisions and, more importantly, the proportion of collisions that possess the necessary activation energy to form the product.

However, temperature is a double-edged sword. While it can accelerate your desired coupling reaction, it can also accelerate undesirable side reactions, such as decomposition of starting materials or products, or the formation of impurities.[1] The goal of temperature optimization is to find the "sweet spot" that maximizes the formation of your desired product in the shortest amount of time, while minimizing the formation of byproducts. For instance, in some nucleophilic aromatic substitution (SNAr) reactions, a stepwise increase in temperature is necessary to overcome the activation energy for each substitution.[1]

Q2: How does the hydrochloride salt form of 2-Hydrazinyl-5-methoxypyridine affect the reaction, and what role does temperature play?

A2: 2-Hydrazinyl-5-methoxypyridine hydrochloride is a salt, meaning the hydrazine moiety is protonated. In this form, it is not nucleophilic and will not participate in the coupling reaction. To initiate the reaction, a base must be added to deprotonate the hydrazine and generate the free, nucleophilic form.

Temperature can influence this acid-base equilibrium. The pKa of the base and the pyridinium salt can be temperature-dependent. More importantly, the rate of the subsequent coupling reaction is highly temperature-dependent. In some cases, a reaction may not proceed at room temperature but will yield a good result at elevated temperatures, such as 40°C or higher.[2] It is crucial to ensure that the chosen temperature is compatible with the stability of the free hydrazine, as prolonged exposure to high temperatures in the presence of a base can lead to degradation.

Q3: What are the common side reactions I should be aware of when heating reactions with aryl hydrazines?

A3: Aryl hydrazines can participate in several temperature-sensitive side reactions. Awareness of these potential pathways is key to effective troubleshooting:

  • Oxidation: Hydrazines can be oxidized, especially at elevated temperatures in the presence of air (oxygen). This can lead to the formation of azo compounds or other colored impurities.

  • Decomposition: At sufficiently high temperatures, aryl hydrazines can decompose, potentially leading to the release of nitrogen gas (N₂) and the formation of arenes.[3] This is a significant concern for reaction safety and yield.

  • Disproportionation and Dimerization: Depending on the reaction conditions, hydrazines can undergo self-coupling or react with the product to form undesired dimers or oligomers.

  • Reaction with Solvents: Some solvents may not be inert at elevated temperatures and could react with the highly nucleophilic hydrazine. For example, reactions in DMF at high temperatures should be carefully considered, as DMF can decompose to dimethylamine, which could act as a competing nucleophile.

Section 2: Troubleshooting and Optimization

Q4: My reaction is very slow or has a low conversion rate. How can I use temperature to improve this?

A4: If your reaction is sluggish, insufficient thermal energy is a likely culprit. A systematic increase in temperature is a logical next step.

Troubleshooting Protocol:

  • Initial Low-Temperature Screen: Start with a conservative temperature, such as room temperature (20-25°C), especially if the stability of your reactants or products is unknown. Monitor the reaction by a suitable technique (TLC, LC-MS, or GC-MS) over several hours.

  • Stepwise Temperature Increase: If little to no conversion is observed, increase the temperature in controlled increments (e.g., to 40°C, then 60°C, then 80°C). Allow the reaction to stir for a set period at each temperature and monitor the progress. This systematic approach helps identify the minimum temperature required for a reasonable reaction rate.

  • Reflux Conditions: If the reaction still does not proceed satisfactorily at temperatures below the solvent's boiling point, refluxing the reaction mixture may be necessary. This provides the maximum possible thermal energy for that solvent system.

The following table provides a general guideline for temperature screening:

Temperature RangeTypical ApplicationConsiderations
0 - 25 °CFor highly reactive coupling partners or when product stability is a concern.Reaction times may be long.
25 - 60 °CA good starting point for many standard coupling reactions.Balances reaction rate with minimizing side reactions.[2]
60 - 120 °CFor less reactive substrates or when higher activation energy is required.Increased risk of side reactions and decomposition.[4][5]
> 120 °CUsed in high-boiling solvents or with microwave assistance for very challenging couplings.Significant risk of thermal decomposition; requires careful safety assessment.[6][7]
Q5: I'm seeing multiple spots on my TLC/LC-MS, indicating significant byproduct formation. How can I adjust the temperature to improve selectivity?

A5: The formation of multiple byproducts suggests that undesired reaction pathways are competitive with your desired coupling. Temperature can be a powerful tool to control selectivity.

Workflow for Improving Selectivity:

Caption: A systematic workflow for optimizing reaction temperature.

By following a structured approach to temperature optimization, you can efficiently identify robust and reproducible conditions for your coupling reactions, leading to higher yields, purer products, and more reliable synthetic processes.

References

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Substitutions Involving 2-Hydrazinyl-5-methoxypyridine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for substitutions involving 2-hydrazinyl-5-methoxypyridine hydrochloride. This guide is designed for researchers, medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for substitutions involving 2-hydrazinyl-5-methoxypyridine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges working with this versatile yet sterically complex building block. My objective is to provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic strategies effectively.

The pyridine core is a privileged scaffold in pharmaceuticals, and introducing a hydrazinyl group opens a gateway to a multitude of further derivatizations, such as the formation of pyrazoles, triazoles, and other important heterocycles. However, the interplay between the pyridine nitrogen, the ortho-hydrazinyl group, and the meta-methoxy group creates a unique chemical environment where steric and electronic effects can significantly impede desired transformations. This guide provides field-proven insights and validated protocols to navigate these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the reactivity and challenges associated with 2-hydrazinyl-5-methoxypyridine.

Q1: What are the primary sources of steric and electronic hindrance in reactions involving 2-hydrazinyl-5-methoxypyridine?

A1: The challenges arise from a combination of factors:

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen atom is a primary source of interference. It can coordinate with and deactivate transition metal catalysts (e.g., Palladium, Nickel), effectively poisoning the catalytic cycle. This is a well-documented issue in pyridine cross-coupling reactions.[1]

  • Ortho-Hydrazinyl Group: The -NHNH₂ group at the C2 position, while not exceptionally large, is directly adjacent to the reaction center for any subsequent C-H functionalization or if the pyridine itself is used in a coupling reaction. Its basic nature can also lead to unwanted side reactions or interactions with reagents.

  • Meta-Methoxy Group: The -OCH₃ group at the C5 position exerts a dual electronic effect. It is electron-donating through resonance but electron-withdrawing inductively.[2][3] This can modulate the electron density of the pyridine ring, influencing its susceptibility to nucleophilic or electrophilic attack. While it is not directly adjacent to the C2 position, its presence contributes to the overall electronic environment and can influence the preferred conformation of adjacent groups.

Q2: I am attempting to synthesize 2-hydrazinyl-5-methoxypyridine from 2-chloro-5-methoxypyridine and hydrazine hydrate, but my yields are consistently low. What is the likely cause?

A2: This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. Low yields are typically traced to a few key issues:

  • Insufficient Ring Activation: While the pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack, the electron-donating resonance effect of the 5-methoxy group can slightly counteract this activation compared to an unsubstituted ring.[3][4]

  • Reaction Conditions: Hydrazine is a potent nucleophile, but the reaction often requires elevated temperatures to overcome the activation energy.[1] However, hydrazine is flammable and can undergo exothermic decomposition, posing a significant safety risk if not controlled.[5]

  • Solvent and Base: The choice of solvent is critical. Protic solvents like alcohols are common, but aprotic polar solvents can sometimes accelerate Sngcontent-ng-c1581703007="" class="ng-star-inserted">NAr reactions. The hydrochloride salt form of your starting material or product can also affect solubility and reactivity. The reaction often proceeds more efficiently under mild, controlled conditions.

Q3: Are there alternative synthetic strategies to direct substitution that can bypass these steric issues?

A3: Absolutely. When direct functionalization of a pre-existing pyridine ring is problematic, constructing the ring with the desired substituents already in place is a powerful alternative. Consider these ring-forming strategies:

  • Bohlmann-Rahtz or Hantzsch Pyridine Synthesis: These methods build the pyridine core from acyclic precursors, allowing for the strategic placement of substituents before the ring is even formed, thus avoiding late-stage steric conflicts.[1]

  • Inverse-Electron-Demand Diels-Alder Reactions: Reactions of 1,2,4-triazines with enamines can produce highly substituted pyridines, offering a different disconnection approach that can be highly effective.[6][7]

Section 2: Troubleshooting Guide & Optimization

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem Potential Cause(s) Suggested Solution(s) & Mechanistic Insight
Low or No Yield in SNAr Synthesis (e.g., 2-chloro-5-methoxypyridine + Hydrazine)1. Insufficient Activation Energy: The reaction is kinetically slow at low temperatures. 2. Poor Solubility: The hydrochloride salt may not be fully soluble in the reaction medium. 3. Safety Concerns: Uncontrolled exotherms with hydrazine at high concentrations or temperatures.[5]1. Optimize Temperature & Solvent: Use a high-boiling point solvent like 2-propanol or n-butanol and carefully increase the reaction temperature to 65-90 °C.[5] Microwave irradiation can also be used to shorten reaction times.[6] 2. Control Reagent Addition: Add hydrazine hydrate dropwise to a heated solution of the halopyridine to control the exotherm. 3. Use a Suitable Base: If starting from the hydrochloride salt, a mild base may be needed to free the nucleophile. Anhydrous conditions with a base like K₃PO₄ can be effective.[1]
Failure in Subsequent Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig at another position)1. Catalyst Poisoning: The pyridine nitrogen's lone pair coordinates strongly to the Palladium center, deactivating it.[1] 2. Steric Hindrance: The combination of the 2-hydrazinyl group and substituents on the coupling partner physically blocks the catalyst from accessing the reaction site.1. Ligand Selection (Critical): Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are designed to stabilize the catalytic species and promote the difficult oxidative addition step.[1] 2. Catalyst System: Use more active Pd(II) precatalysts or explore alternative metals like Nickel, which can sometimes be less sensitive to amine coordination.[1] 3. Protecting Groups: In extreme cases, temporarily protecting the pyridine nitrogen as an N-oxide or pyridinium salt can prevent coordination, though this adds extra synthetic steps.
Formation of Impurities or Side Products 1. Double Substitution: In cross-coupling, a second coupling event may occur if multiple reactive sites are available.[5] 2. Protodeboronation (Suzuki): The boronic acid reagent is cleaved by a proton source before successful coupling.[1] 3. Hydrazine Decomposition: At high temperatures, hydrazine can decompose.1. Stoichiometry Control: Use a precise stoichiometry (e.g., 1.0-1.2 equivalents) of the limiting reagent to minimize double additions.[5] 2. Anhydrous Conditions: For Suzuki reactions, ensure strictly anhydrous conditions and use a non-protic solvent to minimize protodeboronation. 3. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed to prevent product degradation.
Section 3: Key Experimental Protocols

Protocol A: Optimized SNAr Synthesis of 2-Hydrazinyl-5-methoxypyridine

Scientist's Note: This protocol is designed for safety and efficiency, emphasizing controlled addition to manage the exotherm associated with hydrazine reactions.[5]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methoxypyridine (1.0 equiv) in 2-propanol (approx. 0.2 M concentration).

  • Heating: Heat the solution to a gentle reflux (approx. 80-85 °C).

  • Reagent Addition: Add hydrazine monohydrate (5.0-7.0 equiv) dropwise via an addition funnel over 30-60 minutes. Monitor the internal temperature to ensure it does not rise uncontrollably.

  • Reaction: After the addition is complete, maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol B: Suzuki-Miyaura Cross-Coupling of a Sterically Hindered 2-Substituted Pyridine

Scientist's Note: The choice of ligand is paramount for success in this protocol. A bulky, electron-rich Buchwald-type ligand is used here to overcome both steric hindrance and potential catalyst deactivation.[1]

  • Setup: To an oven-dried Schlenk flask, add the substituted 2-halopyridine (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Loading: In a glovebox or under a nitrogen atmosphere, add the Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a Toluene/Water mixture) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Section 4: Visual Guides & Diagrams
Diagram 1: The Challenge of Steric Hindrance

G cluster_pyridine 2-Substituted Pyridine Ring cluster_reagent Approaching Reagent/Catalyst Py_Ring Pyridine (N at pos 1) Hydrazine -NHNH₂ (at C2) Py_Ring->Hydrazine Methoxy -OCH₃ (at C5) Py_Ring->Methoxy Catalyst Bulky Reagent or Pd-Ligand Complex Catalyst->Py_Ring Steric Clash Catalyst Poisoning caption Fig 1: Steric and electronic hindrance at the 2-position.

Caption: Visualization of steric and electronic interference.

Diagram 2: Troubleshooting Workflow

G Start Reaction Start: Substitution on 2-Hydrazinyl-5-methoxypyridine CheckYield Low or No Yield? Start->CheckYield SNAr Problem Type: S(N)Ar Synthesis? CheckYield->SNAr Yes Success Reaction Successful CheckYield->Success No CrossCoupling Problem Type: Cross-Coupling? SNAr->CrossCoupling No Sol_SNAr Optimize S(N)Ar: 1. Increase Temperature 2. Change Solvent 3. Control Reagent Addition SNAr->Sol_SNAr Yes Sol_Coupling Optimize Coupling: 1. Use Bulky Ligand (SPhos, XPhos) 2. Use Active Pre-catalyst 3. Consider Ni Catalyst CrossCoupling->Sol_Coupling Yes Failure Consider Alternative Route: - Ring Synthesis - Different Isomer CrossCoupling->Failure No Sol_SNAr->CheckYield Sol_Coupling->CheckYield caption Fig 2: Decision workflow for troubleshooting low-yield reactions.

Caption: A logical workflow for diagnosing and solving common issues.

Diagram 3: SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism for SNAr.

References
  • Enquist, J. A., & Stoltz, B. M. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(2), 520-523. Available from: [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2018). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Journal of the American Chemical Society, 140(43), 14219-14224. Available from: [Link]

  • CN106588758A. (2017). Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
  • Daugulis, O., & Zaitsev, V. G. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 133(41), 16402-16405. Available from: [Link]

  • Elliott, G. I., et al. (2005). Improved Methodologies for the Preparation of Highly Substituted Pyridines. The Journal of Organic Chemistry, 70(24), 9871-9879. Available from: [Link]

  • Lemouzy, S., et al. (2015). Deprotometalation of Methoxy- and Fluoropyridines Using a Mixed Lithium−Zinc Base. The Journal of Organic Chemistry, 80(12), 6197-6205. Available from: [Link]

  • Gryko, D. T., & Tasior, M. (2014). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemical Reviews, 114(21), 10640-10674. Available from: [Link]

  • Kim, J., & Chang, S. (2017). Directed nucleophilic aromatic substitution reaction. Chemical Science, 8(1), 589-593. Available from: [Link]

  • Moody, C. J., & Roff, G. J. (2009). A concise route to pyridines from hydrazides by metal carbene N-H insertion, 1,2,4-triazine formation, and Diels-Alder reaction. Organic & Biomolecular Chemistry, 7(19), 3939-3941. Available from: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for pyridine reactivity principles). A summary can be found at: [Link]

  • Companyó, X., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6245. Available from: [Link]

  • Fair, R. J. (2017). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. Available from: [Link]

  • Maloney, K. M., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(8), 1195-1204. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ghorai, M. K., et al. (2018). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Angewandte Chemie International Edition, 57(30), 9394-9398. Available from: [Link]

  • ResearchGate. (n.d.). Various reaction conditions for the synthesis of substituted pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Smith, M. B. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Organic & Biomolecular Chemistry, 11(10), 1532-1549. Available from: [Link]

  • Wang, Z., et al. (2019). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 11(12), 1116-1123. Available from: [Link]

  • Journal of Synthetic Chemistry. (2024). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Available from: [Link]

Sources

Troubleshooting

Ideal long-term storage conditions to prevent degradation of 2-Hydrazinyl-5-methoxypyridine hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the ideal long-term storage and handling of 2-Hydrazinyl-5-methoxypyridine hydrochloride to prev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the ideal long-term storage and handling of 2-Hydrazinyl-5-methoxypyridine hydrochloride to prevent its degradation. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 2-Hydrazinyl-5-methoxypyridine hydrochloride?

A1: The degradation of 2-Hydrazinyl-5-methoxypyridine hydrochloride, like many hydrazine derivatives, is primarily initiated by exposure to atmospheric oxygen (oxidation), elevated temperatures, light (photodegradation), and moisture.[1][2][3][4] The hydrazine functional group is particularly susceptible to oxidation, which can lead to the formation of various impurities and a decrease in the compound's purity and reactivity.[4][5]

Q2: My solid 2-Hydrazinyl-5-methoxypyridine hydrochloride has changed color over time. What does this indicate?

A2: A change in color, such as turning yellow or brown, is a common visual indicator of degradation.[4][5] This is often due to the formation of oxidation byproducts. If you observe a color change in your solid material, it is highly recommended to verify its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use in a critical experiment.

Q3: How should I properly store 2-Hydrazinyl-5-methoxypyridine hydrochloride to ensure its long-term stability?

A3: To minimize degradation, 2-Hydrazinyl-5-methoxypyridine hydrochloride should be stored in a cool, dark, and dry environment. The recommended storage temperature is typically between 2-8°C, or for extended periods, frozen at -20°C.[4][6] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][5][6] The container should be tightly sealed to protect it from moisture.[1][6][7][8]

Q4: Is it necessary to handle 2-Hydrazinyl-5-methoxypyridine hydrochloride in a glovebox or under an inert atmosphere?

A4: While short-term handling on the benchtop for weighing may be acceptable if done quickly, for any procedures involving extended exposure to the atmosphere, it is best practice to handle 2-Hydrazinyl-5-methoxypyridine hydrochloride in a glovebox or under a stream of an inert gas like nitrogen or argon.[5] This minimizes the risk of oxidation, which is a primary degradation pathway for hydrazine derivatives.[2][3]

Q5: What are the potential consequences of using degraded 2-Hydrazinyl-5-methoxypyridine hydrochloride in my experiments?

A5: Using degraded 2-Hydrazinyl-5-methoxypyridine hydrochloride can lead to several adverse experimental outcomes. These include inconsistent and non-reproducible results, the formation of unexpected side products, and a lower yield of your desired product.[5] Degradation reduces the effective concentration of the active compound and introduces impurities that may interfere with your reaction.[4][5]

Troubleshooting Guide

This section addresses specific issues you might encounter, providing a logical approach to troubleshooting.

Visual Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Degradation of 2-Hydrazinyl-5-methoxypyridine hydrochloride start Problem: Inconsistent Experimental Results or Visual Degradation check_storage 1. Review Storage Conditions start->check_storage check_handling 2. Evaluate Handling Procedures check_storage->check_handling analytical_verification 3. Analytical Verification of Purity (e.g., HPLC, NMR) check_handling->analytical_verification is_degraded Is the compound degraded? analytical_verification->is_degraded discard Action: Discard degraded compound and acquire fresh material. is_degraded->discard Yes proceed Proceed with experiment using verified, pure compound. is_degraded->proceed No implement_protocols Action: Implement proper storage and handling protocols. discard->implement_protocols

Caption: Troubleshooting workflow for common issues.

Question & Answer Troubleshooting

Problem 1: I am observing unexpected or inconsistent results in my assay.

  • Question: Could the degradation of my 2-Hydrazinyl-5-methoxypyridine hydrochloride stock be the cause?

  • Answer: Yes, inconsistent results are a common sign of compound instability.[5] Degradation can lower the effective concentration of your starting material and introduce new, potentially reactive impurities into your experiment.[4]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of 2-Hydrazinyl-5-methoxypyridine hydrochloride fresh for each experiment. Avoid using solutions that have been stored for extended periods, especially if not protected from light and air.[5]

    • Verify Purity: If possible, analyze your solid material and a freshly prepared solution by HPLC to check for the presence of degradation products. Compare the chromatogram to that of a known fresh sample if available.

    • Inert Atmosphere: Ensure that all solvents are deoxygenated before use and that the reaction is carried out under an inert atmosphere (nitrogen or argon).[5]

Problem 2: My solution of 2-Hydrazinyl-5-methoxypyridine hydrochloride turns yellow/brown upon preparation or during my reaction.

  • Question: What is causing this color change, and how can I prevent it?

  • Answer: The color change is likely due to the formation of oxidation products.[4][5] To mitigate this:

  • Troubleshooting Steps:

    • Work Under Inert Atmosphere: Purge your solvents with nitrogen or argon and perform your experiments under an inert blanket.[5]

    • Use Freshly Prepared Solutions: Prepare your solutions immediately before use to minimize exposure to air.[5]

    • Control pH: Hydrazine solutions are generally more stable under acidic conditions.[5] Since this compound is a hydrochloride salt, it is already in a more stable form. Ensure your reaction conditions do not involve strongly basic conditions that could deprotonate the hydrazine and make it more susceptible to oxidation.

Ideal Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of chemical degradation.[4][6]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the sensitive hydrazine group.[1][5][6]
Light Store in the dark (amber vial)Protects against photodegradation.[2][9]
Moisture Tightly sealed container in a dry locationPrevents hydrolysis and potential degradation from moisture.[1][6][7][8][10]
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to air and moisture.[1][6][7][8]

Experimental Protocol: Proper Handling and Preparation of a Stock Solution

This protocol outlines the best practices for handling 2-Hydrazinyl-5-methoxypyridine hydrochloride to minimize degradation.

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Hydrazine derivatives are toxic and potentially carcinogenic.[1][2][8][11]

  • Preparation of Inert Environment:

    • If using a glovebox, ensure it is properly purged with an inert gas.

    • If working on a benchtop, have a steady stream of nitrogen or argon flowing into your reaction vessel.

  • Degas the Solvent:

    • To minimize oxidation, purge your chosen solvent (e.g., DMSO, DMF, or an appropriate buffer) with an inert gas like nitrogen or argon for at least 30 minutes before use.[5]

  • Weighing the Compound:

    • Allow the container of 2-Hydrazinyl-5-methoxypyridine hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Quickly and accurately weigh the desired amount of the compound in a clean, dry container, preferably under a blanket of inert gas.

  • Dissolution:

    • Add the degassed solvent to the solid compound.

    • Stir the mixture until the solid is completely dissolved. Gentle warming may be used if necessary, but avoid excessive heat as it can accelerate degradation.[5]

  • Storage of Stock Solution:

    • If the solution is not for immediate use, blanket the headspace of the container with an inert gas and seal it tightly.

    • Store the solution at 2-8°C or -20°C, protected from light. It is highly recommended to use freshly prepared solutions for the best results.[5]

References

  • 2 - SAFETY DATA SHEET. (2025, December 19). Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • NextSDS. (n.d.). 5-Hydrazinyl-2-Methoxypyridine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Faqehi, A. M., et al. (n.d.). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 2). Hydrochloric Acid Stability Requirements in Development Phases. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-HYDRAZINYL-5-METHYLPYRIDINE | CAS#:4931-01-5. Retrieved from [Link]

  • Hydrochloric Acid. (n.d.). Retrieved from [Link]

  • Quora. (2020, June 28). How long can I keep hydrochloric\muriatic acid (AKA spirits of salts)? Retrieved from [Link]

  • Lab Alley. (n.d.). What is the Shelf Life of Hydrochloric Acid? Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. (2023, July 11). Retrieved from [Link]

  • DTIC. (n.d.). The Chemical and Biochemical Degradation of Hydrazine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Structural Integrity of 2-Hydrazinyl-5-methoxypyridine hydrochloride via FT-IR Spectroscopy

In the landscape of pharmaceutical development and chemical research, ensuring the structural integrity of synthesized compounds is paramount. The slightest deviation in molecular structure can lead to significant change...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, ensuring the structural integrity of synthesized compounds is paramount. The slightest deviation in molecular structure can lead to significant changes in efficacy, safety, and overall performance. This guide provides a comprehensive framework for utilizing Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful and accessible analytical technique, to validate the structural integrity of 2-Hydrazinyl-5-methoxypyridine hydrochloride. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare the expected spectral features with potential alternatives, equipping researchers with the knowledge to confidently assess their samples.

The Critical Role of Structural Validation

2-Hydrazinyl-5-methoxypyridine hydrochloride is a valuable building block in medicinal chemistry.[1][2] Its utility stems from the reactive hydrazine moiety and the substituted pyridine ring, which allow for the synthesis of a diverse range of derivatives with potential pharmacological activities.[1][2] However, the synthesis of this compound, like any chemical transformation, is susceptible to the formation of impurities or alternative products. Therefore, a robust analytical method to confirm the correct structure is not just a quality control measure but a fundamental necessity for reliable downstream applications.

FT-IR spectroscopy serves as an excellent first-line technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups.[3][4][5] By analyzing the absorption of infrared radiation, we can identify the presence of key structural motifs and confirm that the target molecule has been successfully synthesized.

Principles of FT-IR Spectroscopy in Structural Elucidation

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes.[3][4] An FT-IR spectrometer measures this absorption and plots it as a spectrum of absorbance or transmittance versus wavenumber (typically in cm⁻¹).

Each functional group (e.g., N-H, C=N, C-O, C-H) has a characteristic range of absorption frequencies. This allows us to dissect the FT-IR spectrum of a molecule like 2-Hydrazinyl-5-methoxypyridine hydrochloride and assign specific peaks to its constituent parts, thereby confirming its identity.

Experimental Protocol for FT-IR Analysis

This section outlines a detailed, step-by-step methodology for acquiring a high-quality FT-IR spectrum of 2-Hydrazinyl-5-methoxypyridine hydrochloride. The protocol is designed to be self-validating by incorporating background scans and proper sample preparation.

Instrumentation and Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory (recommended for ease of use and minimal sample preparation) or Potassium Bromide (KBr) pellet press.

  • 2-Hydrazinyl-5-methoxypyridine hydrochloride (sample to be analyzed).

  • Reference standard of 2-Hydrazinyl-5-methoxypyridine hydrochloride (if available).

  • Spectroscopic grade Potassium Bromide (KBr), desiccated.

  • Spatula, agate mortar, and pestle.

  • Solvent for cleaning (e.g., isopropanol, acetone).

Experimental Workflow Diagram:

FT_IR_Workflow ATR_Prep ATR Method: 1. Clean ATR crystal. 2. Apply small amount of sample. Background 1. Collect Background Spectrum (Empty sample compartment) KBr_Prep KBr Pellet Method: 1. Grind sample with KBr. 2. Press into a transparent pellet. Sample_Scan 2. Collect Sample Spectrum Background->Sample_Scan Process 1. Baseline Correction 2. Peak Picking Compare 2. Compare to Reference Spectrum or Expected Frequencies Process->Compare Report 3. Report Findings Compare->Report

Sources

Comparative

Benchmarking 2-Hydrazinyl-5-methoxypyridine hydrochloride against standard hydrazine hydrates

Benchmarking 2-Hydrazinyl-5-methoxypyridine Hydrochloride Against Standard Hydrazine Hydrates in Heterocyclic Synthesis As a Senior Application Scientist in drug discovery, I frequently evaluate building blocks that bala...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Hydrazinyl-5-methoxypyridine Hydrochloride Against Standard Hydrazine Hydrates in Heterocyclic Synthesis

As a Senior Application Scientist in drug discovery, I frequently evaluate building blocks that balance synthetic utility with operational safety. Hydrazine hydrate has long been the standard bis-nucleophile for constructing pyrazoles, pyridazines, and indoles. However, its generic reactivity often necessitates downstream N-arylation steps, and its severe toxicity profile poses significant handling challenges ()[1].

Conversely, 2-Hydrazinyl-5-methoxypyridine hydrochloride represents a targeted approach. By pre-installing the methoxypyridine pharmacophore onto the hydrazine core, we bypass secondary cross-coupling steps. Furthermore, formulating it as a hydrochloride salt mitigates the volatility and toxicity risks inherent to free hydrazines. This guide objectively benchmarks these two reagents across reactivity, safety, and operational efficiency.

Safety and Toxicological Profiling

The most critical divergence between these reagents lies in their physical state and corresponding safety profiles.

  • Hydrazine Hydrate : Hydrazine is a highly volatile, highly toxic, and carcinogenic liquid. The ACGIH Threshold Limit Value (TLV) is set at an exceptionally low 0.01 ppm[1]. It is readily absorbed through the skin and respiratory tract, requiring stringent engineering controls, such as closed-system transfers and specialized PPE to prevent acute systemic toxicity ()[2].

  • 2-Hydrazinyl-5-methoxypyridine HCl : As a hydrochloride salt, this aryl hydrazine exhibits negligible vapor pressure under standard laboratory conditions. While all hydrazines carry inherent toxicity and potential genotoxicity, the solid state of this reagent eliminates the acute inhalation risks associated with hydrazine vapors ()[3]. It can be safely handled in a standard Class II fume hood using routine PPE (nitrile gloves, lab coat, safety glasses).

Reactivity and Mechanistic Selectivity

The choice between these reagents fundamentally dictates the synthetic pathway and overall efficiency.

  • Hydrazine Hydrate acts as an unhindered, symmetrical bis-nucleophile. When reacted with a 1,3-dicarbonyl compound, it yields an unsubstituted pyrazole (NH-pyrazole). If an N-aryl pyrazole is the final target, a subsequent transition-metal-catalyzed (e.g., Ullmann or Buchwald-Hartwig) C-N coupling is required.

  • 2-Hydrazinyl-5-methoxypyridine HCl acts as a mono-substituted hydrazine. The primary amine attacks the more electrophilic carbonyl, followed by cyclization via the secondary amine. This directly yields the N-aryl pyrazole in a single step, a pathway that has been successfully utilized in the synthesis of complex bisretinoid inhibitors for macular degeneration ()[4].

MechanisticPathway A 1,3-Dicarbonyl Substrate C Unsubstituted Pyrazole A->C + B (2 steps to N-Aryl) E N-Aryl Pyrazole (Targeted Pharmacophore) A->E + D (1 step to N-Aryl) B Hydrazine Hydrate (NH2NH2·H2O) D 2-Hydrazinyl-5-methoxypyridine HCl

Mechanistic divergence: Generic pyrazole synthesis vs. targeted N-aryl pyrazole formation.

Comparative Data Summary

The following table summarizes the operational and performance metrics based on standard pyrazole synthesis workflows.

MetricHydrazine Hydrate (64% aq)2-Hydrazinyl-5-methoxypyridine HCl
Physical State Volatile Aqueous LiquidSolid Powder
Vapor Pressure High (Severe Inhalation Hazard)Negligible
ACGIH TLV 0.01 ppmNot established (Treat as solid toxicant)
Synthetic Steps to N-Aryl 2 (Condensation + Cross-Coupling)1 (Direct Condensation)
Regioselectivity N/A (Yields symmetrical NH-pyrazole)High (Sterically/electronically driven)
Typical Yield (Overall) 40-60% (after 2 steps)75-90% (1 step)

Experimental Methodologies (Self-Validating Protocols)

To demonstrate the practical differences, below are the standardized protocols for synthesizing a model pyrazole. These protocols are designed as self-validating systems : the physical and chromatographic changes during the reaction serve as intrinsic quality control checkpoints.

Protocol A: Direct Synthesis of N-(5-methoxypyridin-2-yl)pyrazole using 2-Hydrazinyl-5-methoxypyridine HCl
  • Causality Check : The use of the hydrochloride salt requires an auxiliary base (e.g., Triethylamine) to liberate the free hydrazine in situ. This ensures controlled reactivity and prevents premature oxidation of the electron-rich aryl hydrazine reagent.

Step-by-Step Workflow:

  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-Hydrazinyl-5-methoxypyridine hydrochloride (1.0 equiv, 5.0 mmol) in anhydrous methanol (25 mL)[4].

  • Activation : Add Triethylamine (1.1 equiv, 5.5 mmol) dropwise.

    • Validation: The cloudy suspension will clarify into a homogeneous solution, confirming the liberation of the free hydrazine base.

  • Electrophile Addition : Add the 1,3-dicarbonyl compound (e.g., ethyl 2-oxoacetate) (1.0 equiv, 5.0 mmol) at room temperature.

  • Thermal Cyclization : Attach a reflux condenser and heat the mixture to 60 °C for 2 hours[4].

  • In-Process Validation (TLC) : Spot the reaction mixture against the starting dicarbonyl on a silica TLC plate (Eluent: Hexane/EtOAc 3:1).

    • Validation: The reaction is complete when the UV-active starting material spot is entirely consumed, directly correlating with the appearance of a lower-polarity, highly fluorescent product spot.

  • Isolation : Cool to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane and water. The organic layer is dried over Na2SO4 and concentrated to yield the pure N-aryl pyrazole.

Protocol B: Two-Step Synthesis using Hydrazine Hydrate
  • Causality Check : Because hydrazine hydrate is an aqueous solution, reactions are often run in ethanol to ensure miscibility. Strict temperature control is required during addition due to the highly exothermic nature of unhindered hydrazine condensations.

Step-by-Step Workflow:

  • Preparation : In a well-ventilated fume hood, dissolve the 1,3-dicarbonyl compound (1.0 equiv, 5.0 mmol) in ethanol (20 mL). Cool the flask to 0 °C in an ice bath.

  • Nucleophile Addition : Using a gas-tight syringe, add Hydrazine Hydrate (64% aqueous, 1.1 equiv) dropwise over 10 minutes.

    • Validation: A mild exotherm and immediate color change indicate the formation of the intermediate hydrazone.

  • Cyclization : Remove the ice bath and stir at room temperature for 1 hour.

  • In-Process Validation : Monitor via LC-MS.

    • Validation: The mass spectrum should show the complete disappearance of the starting mass and the appearance of the [M+H]+ peak corresponding to the intermediate NH-pyrazole.

  • Secondary N-Arylation (Required) : The isolated NH-pyrazole must then be subjected to a copper-catalyzed Ullmann coupling with 2-bromo-5-methoxypyridine (requiring elevated temperatures of 110 °C and extended times of 24 h) to achieve the final target.

ExperimentalWorkflow Start Start: 1,3-Dicarbonyl PathA1 Add 2-Hydrazinyl-5-methoxypyridine HCl + TEA in MeOH Start->PathA1 PathB1 Add Hydrazine Hydrate in EtOH at 0 °C Start->PathB1 PathA2 Heat at 60 °C (2h) Valid: Clear solution & TLC shift PathA1->PathA2 PathA3 Target N-Aryl Pyrazole (High Yield, 1 Step) PathA2->PathA3 PathB2 Stir at RT (1h) Valid: LC-MS[M+H]+ PathB1->PathB2 PathB3 NH-Pyrazole Intermediate PathB2->PathB3 PathB4 Ullmann Coupling (110 °C, 24h) with 2-Br-5-OMe-Pyridine PathB3->PathB4 PathB4->PathA3 Converge

Workflow comparison: One-step targeted synthesis vs. two-step generic synthesis.

Conclusion

For drug development professionals targeting specific N-aryl heterocyclic scaffolds, benchmarking clearly favors the use of pre-functionalized building blocks like 2-Hydrazinyl-5-methoxypyridine hydrochloride. While hydrazine hydrate remains a cost-effective reagent for simple, unsubstituted core structures, its severe toxicity, high volatility, and the necessity for downstream cross-coupling steps make it less efficient for complex library synthesis. By utilizing the hydrochloride salt of the aryl hydrazine, chemists can achieve superior regioselectivity, streamline their synthetic workflows, and fundamentally improve laboratory safety.

References

  • National Center for Biotechnology Information. "Toxicological Profile for Hydrazines." NCBI Bookshelf, U.S. Department of Health and Human Services. [Link]

  • "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, American Chemical Society. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Hydrazine: Human health tier II assessment." Australian Government. [Link]

  • Petrukhin, K. et al. "4-phenylpiperidines, their preparation and use.

Sources

Validation

Elemental analysis comparison for 2-Hydrazinyl-5-methoxypyridine hydrochloride batches

Elemental Analysis Comparison Guide: Evaluating 2-Hydrazinyl-5-methoxypyridine Hydrochloride Batches Executive Summary For researchers and drug development professionals, ensuring the structural integrity and purity of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Elemental Analysis Comparison Guide: Evaluating 2-Hydrazinyl-5-methoxypyridine Hydrochloride Batches

Executive Summary For researchers and drug development professionals, ensuring the structural integrity and purity of active pharmaceutical ingredient (API) building blocks is non-negotiable. 1[1] (CAS: 2206364-88-5) is a critical intermediate in the synthesis of numerous therapeutics. However, variations in manufacturing—particularly incomplete salt formation and transition-metal catalyst carryover—can severely compromise downstream reactions. This guide objectively compares two commercial batches using orthogonal elemental analysis techniques, detailing the causality behind the analytical workflows and providing self-validating protocols for rigorous quality control.

The Mechanistic Imperative for Elemental Profiling

Elemental analysis serves two distinct mechanistic purposes when evaluating pyridine-hydrazine derivatives:

  • Stoichiometric Validation (CHNS/O Analysis) : The hydrochloride salt form is synthetically preferred over the freebase to prevent the spontaneous oxidation of the reactive hydrazine moiety. However, the exact stoichiometry must be verified. A depressed chlorine mass fraction coupled with an elevated carbon-to-nitrogen ratio directly indicates incomplete protonation or contamination by the freebase form.

  • Trace Metal Toxicity & Catalytic Carryover (ICP-MS) : The functionalization of pyridine rings often relies on palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations). Residual palladium not only poses a severe toxicity risk but can also poison catalysts in subsequent API synthesis steps. Regulatory frameworks mandate strict control to 2[2].

Self-Validating Analytical Methodologies

To ensure absolute trustworthiness, the analytical workflows below are designed as self-validating systems, meaning they incorporate internal controls that inherently prove the reliability of each run.

ElementalWorkflow Start 2-Hydrazinyl-5-methoxypyridine HCl Batch Sampling Prep Microwave Digestion & Homogenization Start->Prep CHNS CHNS/O Combustion Analysis (Stoichiometry & Salt Purity) Prep->CHNS ICP ICP-MS Analysis (Trace Metals: Pd, Pb, As, Hg) Prep->ICP Data Data Synthesis & ICH Q3D Risk Assessment CHNS->Data ICP->Data Pass Batch Release (Meets USP <232>/<233>) Data->Pass Compliant Fail Batch Rejection (Catalyst Carryover / Freebase) Data->Fail Out of Spec

Fig 1: Elemental analysis workflow integrating CHNS/O stoichiometry and ICP-MS trace metal screening.

Protocol A: CHNS/O Combustion Analysis Causality: Dynamic combustion converts the solid organic matrix into gaseous oxides. By quantifying these gases, we verify the exact empirical formula (C6H10ClN3O) and detect organic impurities invisible to standard HPLC-UV.

  • Preparation : Weigh 1.5 mg of the batch sample into a tin capsule (for CHNS) and a silver capsule (for O).

  • Self-Validation (Calibration Bracketing) : Run a sulfanilamide standard (known C, H, N, S, O composition) before, during, and after the batch sequence. This brackets the samples, proving that the maintains detector linearity and is free from drift throughout the run.

  • Combustion : Combust the sample at 950°C in an oxygen-rich environment.

  • Detection : Separate the resulting gas mixture (CO2, H2O, N2, SO2) via a chromatographic column and quantify using a Thermal Conductivity Detector (TCD).

Protocol B: Trace Metal Quantification via ICP-MS Causality:3[3] provides the extreme sensitivity (ng/L) required to detect residual transition metals that AAS or XRF might miss.

  • Digestion : Perform closed-vessel microwave digestion using ultra-pure HNO3/HCl. Causality: Open-vessel heating causes volatile elements like Mercury (Hg) and Arsenic (As) to escape. Closed-vessel digestion ensures 100% analyte retention.

  • Self-Validation (Spike Recovery) : Prepare three independent sample preparations spiked with target elements at 0.5J, 1.0J, and 1.5J (where J is the target limit). Recoveries must fall between 70-150% to confirm the absence of matrix suppression, strictly adhering to 4[4].

  • Analysis : Introduce the digested sample into the ICP-MS. Use Yttrium (Y) as an internal standard to continuously correct for physical matrix effects (space-charge effects) in the plasma.

Quantitative Batch Comparison

Table 1: CHNS/O Stoichiometric Analysis (Mass %) Theoretical MW for C6H10ClN3O = 175.62 g/mol

ElementTheoretical (%)Batch A (Premium)Batch B (Standard)Variance (Batch B)
Carbon (C) 41.04%41.10%43.50%+2.46%
Hydrogen (H) 5.74%5.72%5.80%+0.06%
Nitrogen (N) 23.93%23.88%25.10%+1.17%
Oxygen (O) 9.11%9.15%8.50%-0.61%
Chlorine (Cl) 20.19%20.10%16.50%-3.69% (Critical)

Table 2: ICP-MS Trace Elemental Impurities (µg/g) Limits based on 5[5] for oral administration (assuming a 10g daily dose).

ElementUSP <232> Limit (µg/g)Batch A (Premium)Batch B (Standard)Status (Batch B)
Cadmium (Cd) 0.5< 0.050.1Pass
Lead (Pb) 0.5< 0.050.8Fail
Arsenic (As) 1.5< 0.10.2Pass
Mercury (Hg) 3.0< 0.1< 0.1Pass
Palladium (Pd) 10.02.145.0Fail

Causality Analysis: Interpreting the Deviations

The experimental data reveals severe structural and purity flaws in Batch B:

  • Incomplete Salt Formation : Batch B exhibits a significantly depressed Chlorine content (16.50% vs. theoretical 20.19%) alongside elevated Carbon and Nitrogen mass percentages. Causality: This stoichiometric skew proves that Batch B is not a pure hydrochloride salt, but rather a mixture containing the freebase form. The manufacturer likely used insufficient equivalents of HCl during the final crystallization step, or the crystallization solvent induced partial dissociation of the salt.

  • Catalyst Scavenging Failure : Batch B contains 45.0 µg/g of Palladium, grossly exceeding the 10.0 µg/g regulatory limit. Causality: The synthesis of the hydrazine moiety likely utilized a Pd-catalyzed amination. The high Pd levels indicate that the manufacturer failed to employ adequate metal scavengers (e.g., functionalized silica or thiourea resins) during the organic workup, allowing the transition metal to co-crystallize with the final product.

Conclusion

When sourcing 2-Hydrazinyl-5-methoxypyridine hydrochloride for pharmaceutical development, standard purity assays (like HPLC-UV or NMR) are insufficient. They are largely blind to inorganic catalyst carryover and often mask salt-to-freebase ratio discrepancies. As demonstrated in this comparison, integrating CHNS/O combustion analysis with ICP-MS provides a foolproof, self-validating framework to ensure batch integrity, safety, and downstream catalytic compatibility. Batch A is cleared for use, while Batch B must be rejected.

References

  • Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products , PubMed (NIH),[Link]

  • Approaching Elemental Impurity Analysis | Pharmaceutical Technology , PharmTech,[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydrazinyl-5-methoxypyridine hydrochloride

Handling reactive intermediates like 2-Hydrazinyl-5-methoxypyridine hydrochloride (CAS: 2206364-88-5) requires moving beyond basic safety compliance into a deep understanding of mechanistic toxicology. As a hydrazine der...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling reactive intermediates like 2-Hydrazinyl-5-methoxypyridine hydrochloride (CAS: 2206364-88-5) requires moving beyond basic safety compliance into a deep understanding of mechanistic toxicology. As a hydrazine derivative formulated as a hydrochloride salt, this compound presents a unique intersection of physical and biochemical hazards[1].

This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven protocols for the safe handling, operational processing, and disposal of this specific chemical.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of the threat. The hazards of 2-hydrazinyl-5-methoxypyridine hydrochloride stem from three distinct physicochemical properties:

  • Aerosolization of Hydrochloride Salts: As an HCl salt, this compound is a crystalline solid (molecular weight: 175.62)[1]. During weighing, electrostatic repulsion can cause the micro-powder to aerosolize, creating a severe inhalation hazard that irritates the respiratory tract (H335)[1][2].

  • Dermal Penetration & Methemoglobinemia: Arylhydrazines are highly nucleophilic and are readily absorbed through the skin[3]. Once systemic, the hydrazine moiety undergoes auto-oxidation in the bloodstream. This generates reactive oxygen species (ROS) and aryl radicals that oxidize the Fe(II) in hemoglobin to Fe(III), resulting in methemoglobinemia—a dangerous condition where the blood loses its oxygen-carrying capacity, leading to hypoxia[3][4].

  • Corrosivity and Sensitization: The compound is a severe skin and eye irritant (H315, H319)[1]. Furthermore, its nucleophilic nature allows it to covalently bind to epidermal proteins, acting as a potent sensitizer that can trigger allergic contact dermatitis upon repeated exposure[3].

ToxicityMechanism A 2-Hydrazinyl-5-methoxypyridine (Arylhydrazine) B Dermal/Inhalation Absorption A->B C Auto-oxidation in Blood B->C D Reactive Oxygen Species (ROS) & Aryl Radicals C->D E Hemoglobin Oxidation Fe(II) to Fe(III) D->E F Methemoglobinemia (Systemic Hypoxia) E->F

Figure 1: Mechanistic pathway of arylhydrazine-induced methemoglobinemia following exposure.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling arylhydrazine salts. The following PPE matrix is engineered to interrupt the specific exposure pathways outlined above.

PPE CategorySpecificationMechanistic JustificationReplacement Protocol
Hand Protection Double-layered Nitrile (min 0.11 mm thickness) or NeopreneHydrazine derivatives can permeate thin latex. Double gloving prevents breakthrough if the outer glove is contaminated with a solvent (e.g., DMSO/DCM) that acts as a carrier across the polymer barrier[2].Change outer gloves immediately upon suspected contamination or every 2 hours.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-dust aerosolization during weighing and liquid splashes during solubilization (mitigating the H319 hazard)[1].Inspect for micro-scratches before use; decontaminate with 10% bleach after use.
Body Protection Flame-Resistant (FR) Lab Coat & Chemical-Resistant ApronThe HCl salt is highly water-soluble. Sweat can dissolve airborne dust that settles on standard cotton lab coats, facilitating rapid dermal absorption[3].Launder exclusively through a certified hazardous materials service[3].
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of electrostatically charged powder (H335 hazard)[1]. Note: Primary handling must always occur inside a certified fume hood.Discard after a single use or if breathing resistance increases.

Operational Workflows: Step-by-Step Handling

Every protocol handling 2-hydrazinyl-5-methoxypyridine hydrochloride must be a self-validating system—meaning each step contains a built-in check to verify safety before proceeding.

HandlingWorkflow Step1 1. PPE Verification (Double Nitrile, Goggles, FR Coat) Step2 2. Fume Hood Preparation (Sash at 18", Flow >100 fpm) Step1->Step2 Step3 3. Static Elimination (Anti-static gun/mat for HCl salt) Step2->Step3 Step4 4. Weighing (Enclosed analytical balance) Step3->Step4 Step5 5. In-Hood Solubilization (Eliminate dry powder transport) Step4->Step5 Step6 6. Decontamination (Wipe surfaces with 10% bleach) Step5->Step6

Figure 2: Step-by-step operational workflow for the safe handling and weighing of hydrazine salts.

Protocol: Safe Weighing and Solubilization
  • Engineering Control Verification: Ensure the chemical fume hood is fully operational. Validation: Check the digital monitor to confirm a face velocity of 80–120 feet per minute (fpm). Keep the sash at the designated working height (maximum 18 inches)[2].

  • Static Mitigation: Because the hydrochloride salt is a dry, dispersible powder, use an anti-static zero-ion gun or anti-static weighing boats. Validation: Observe the powder; if it clings to the sides of the spatula, static is still present and must be neutralized before transfer.

  • Double Gloving & Weighing: Don two pairs of nitrile gloves. Use a dedicated analytical balance located strictly inside the fume hood. Transfer the solid using a static-free stainless steel or ceramic spatula.

  • In-Hood Solubilization: Add your reaction solvent (e.g., methanol, DMSO) directly to the weighing vessel inside the hood before transporting it to the main reaction setup. Validation: By ensuring the chemical is fully dissolved and the vial is capped before it leaves the balance area, you eliminate the risk of dropping and dispersing dry powder across the laboratory floor.

  • Immediate Decontamination: Wipe down the balance pan and hood surface with a damp paper towel using a 10% bleach solution to neutralize any microscopic powder residues[5].

Spill Response & Chemical Disposal

Hydrazine derivatives cannot be disposed of in standard organic waste streams. They are incompatible with strong oxidizing agents in uncontrolled environments, which can lead to violent exothermic reactions[5].

Spill Response Protocol
  • Isolation: Immediately evacuate personnel not wearing proper PPE. Ensure the area remains well-ventilated[3].

  • Containment (Solid Spills): Do not sweep dry powder, as this generates a toxic aerosol cloud. Instead, cover the spill with damp sand or a commercial chemical absorbent pad[4].

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a sealable, compatible hazardous waste container[3].

Chemical Neutralization & Disposal

The preferred method of disposal for arylhydrazine waste is high-temperature incineration by a licensed facility[5]. However, for decontaminating glassware or neutralizing trace spills, chemical oxidation is highly effective:

  • Oxidation Principle: Hydrazine moieties can be oxidized to inert nitrogen gas and corresponding substituted pyridines using sodium hypochlorite (household bleach)[5].

  • Execution: In a fume hood, slowly add a dilute (5-10%) sodium hypochlorite solution to the contaminated glassware or spill residue[5].

  • Validation & Monitoring: Stir continuously and monitor for exothermic heat generation. If the solution becomes hot, pause the addition of bleach. Allow the mixture to react for at least 2-4 hours to ensure the complete degradation of the hydrazine group[5].

  • Final Disposal: Once fully neutralized, adjust the pH to 7 and dispose of the aqueous waste according to institutional and local environmental regulations[5].

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved March 25, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Phenylhydrazine Hydrochloride Hazard Summary. Retrieved March 25, 2026, from [Link]

Sources

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